3-Azabicyclo[3.1.0]hexane-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUKLIFNNEVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of pharmacophoric elements.[1][2] This bicyclic system is a key component in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and tropomyosin receptor kinase (TRK).[3][4] The carboxamide functional group at the 6-position serves as a versatile anchor for further molecular elaboration, making 3-Azabicyclo[3.1.0]hexane-6-carboxamide a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, including synthesis, characterization, reactivity, and applications, intended for researchers and professionals in the pharmaceutical sciences.
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process starting from a suitable N-protected 2,5-dihydropyrrole. The key step is a rhodium-catalyzed cyclopropanation to form the bicyclic core, followed by amidation.
Part 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Precursor
The most efficient and stereoselective method for constructing the bicyclic core is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate derivative.[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for the selective formation of either the exo- or endo-isomer.[1][2]
Experimental Protocol: Synthesis of exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent such as dichloromethane, add a dirhodium(II) catalyst, for example, Rh₂(OAc)₄ (0.01-1 mol%).
-
Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, ethyl exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate, can be purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.
-
Purification: After acidic work-up, the exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be isolated and purified by crystallization or chromatography.
Part 2: Amidation of the Carboxylic Acid Precursor
The conversion of the carboxylic acid to the primary carboxamide can be achieved using a variety of standard peptide coupling reagents to avoid harsh conditions that might compromise the bicyclic ring system.[5]
Experimental Protocol: Synthesis of this compound
-
Activation of the Carboxylic Acid: Dissolve exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-Boc protected carboxamide is purified by column chromatography.
-
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final this compound, typically as a salt.[6]
Caption: Synthetic pathway to this compound.
Spectroscopic and Physical Characterization
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| Appearance | White to off-white solid | Typical for small molecule amides |
| Melting Point | > 150 °C (decomposition likely) | High degree of hydrogen bonding |
| Solubility | Soluble in water, methanol; sparingly soluble in chlorinated solvents; insoluble in hexanes. | Polar nature of the amide and free amine |
| pKa | ~8-9 for the secondary amine | Similar to other saturated cyclic amines |
¹H NMR Spectroscopy (Predicted, in D₂O)
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and diastereotopic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.5-3.8 | m | H2, H4 (protons adjacent to nitrogen) |
| ~2.0-2.2 | m | H1, H5 (bridgehead protons) |
| ~1.5-1.7 | m | H6 (proton on the cyclopropane ring) |
¹³C NMR Spectroscopy (Predicted, in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C=O (amide carbonyl) |
| ~45-50 | C2, C4 (carbons adjacent to nitrogen) |
| ~30-35 | C1, C5 (bridgehead carbons) |
| ~20-25 | C6 (cyclopropane carbon) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (primary amide and secondary amine) |
| 2850-3000 | C-H stretching (aliphatic) |
| ~1660 | C=O stretching (Amide I band) |
| ~1600 | N-H bending (Amide II band) |
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 126 would be expected. Common fragmentation patterns for amides include the cleavage of the C-N bond. For bicyclic systems, ring opening and fragmentation are also common.[7]
Chemical Reactivity and Stability
-
Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid.
-
N-Alkylation/Acylation: The secondary amine of the bicyclic core is nucleophilic and can undergo reactions such as alkylation and acylation.
-
Stability: The 3-azabicyclo[3.1.0]hexane ring system is generally stable under neutral conditions at ambient temperature. However, the strained cyclopropane ring may be susceptible to opening under certain catalytic hydrogenation conditions or with strong Lewis acids.
Caption: A typical workflow for the characterization of this compound.
Applications in Medicinal Chemistry
The rigid nature of the 3-azabicyclo[3.1.0]hexane core makes it an attractive scaffold for positioning substituents in a well-defined three-dimensional space, which is highly advantageous for optimizing interactions with biological targets.[8] Derivatives of this scaffold have been investigated for a range of therapeutic applications:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Bicyclic carboxamide derivatives have been designed and synthesized as potent TRK inhibitors for oncology applications. The rigid scaffold helps in achieving high binding affinity and selectivity.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally restricted derivatives of 3-azabicyclo[3.1.0]hexane have been explored as novel inhibitors of DPP-IV for the treatment of type 2 diabetes.[4]
-
Somatostatin Receptor 4 (SSTR4) Agonists: A recent patent application describes the use of this compound derivatives as SSTR4 agonists, indicating their potential in treating neurological disorders.[9]
The primary carboxamide functional group can act as a hydrogen bond donor and acceptor, contributing to target binding. It also serves as a synthetic handle for the introduction of further diversity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its synthesis is accessible through established cyclopropanation and amidation methodologies. While detailed experimental characterization of this specific molecule is sparse in public literature, its chemical properties can be confidently inferred from the extensive knowledge of its core scaffold and related analogs. The unique conformational rigidity and the synthetic tractability of this compound ensure its continued relevance in the development of novel therapeutics targeting a wide array of diseases.
References
-
Davies, H. M. L., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link][1][2]
- Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry.
-
Zhang, Y., et al. (2020). Design, synthesis and biological activity of bicyclic carboxamide derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. [Link][3]
-
Fariña, A., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES (QUINOLINIMIDES). HETEROCYCLES.[7]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
-
WIPO. (2025). WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. Patentscope. [Link][9]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride. Retrieved from [Link]
-
Alves, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
-
Welsch, M. E., et al. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link][8]
-
PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane. Retrieved from [Link]
-
Semenova, M. N., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][4]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride. Retrieved from [Link][6]
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Chiacchio, U., et al. (2015). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Molecules.
- Mphahlele, M. J., & Moekwa, T. B. (2005). Preparation and characterization of bicyclic amide acetals and monothioacetals. Canadian Journal of Chemistry.
- Fariña, A., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC.
-
ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and functionalized allenes 90 and proposed reaction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. Retrieved from [Link]
-
Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | C6H10ClNO2 | CID 55264890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexane-6-carboxamide: A Core Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing three-dimensional complexity to enhance potency, selectivity, and pharmacokinetic properties. Within this paradigm, saturated nitrogen-containing heterocycles have emerged as privileged scaffolds. Among these, the 3-azabicyclo[3.1.0]hexane framework has garnered significant attention as a versatile building block in the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 3-Azabicyclo[3.1.0]hexane-6-carboxamide, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is a bicyclic compound featuring a pyrrolidine ring fused with a cyclopropane ring, with a carboxamide functional group at the 6-position. This rigid, conformationally constrained structure is a key feature leveraged in drug design.
Molecular Formula and Weight
The fundamental properties of the parent compound are summarized below. These have been calculated based on its chemical structure and validated against available chemical database information.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | This compound |
Structural Representation
The unique bicyclic nature of this molecule imparts specific spatial arrangements of its functional groups, which is critical for molecular recognition by biological targets.
Caption: 2D structure of this compound.
Synthesis Strategies: Building the Bicyclic Core
The construction of the 3-azabicyclo[3.1.0]hexane skeleton is a non-trivial synthetic challenge that has been addressed through various innovative catalytic methods. A prevalent and highly efficient approach involves the cyclopropanation of a pyrrole derivative.
Rhodium-Catalyzed Cyclopropanation
A key strategy for forming the 3-azabicyclo[3.1.0]hexane core is the rhodium-catalyzed intramolecular cyclopropanation of an appropriate diazo compound derived from a pyrrolidine precursor. More recently, intermolecular reactions have also been developed. For instance, the reaction of N-protected 2,5-dihydropyrrole with an alkyl diazoacetate in the presence of a dirhodium(II) catalyst is a powerful method. This reaction can be tuned to selectively produce either the exo or endo isomer of the resulting bicyclic ester, which is a direct precursor to the target carboxamide.
The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the cyclopropanation. This stereocontrol is paramount as the biological activity of the final compound is often highly dependent on its stereochemistry.
Caption: General synthetic workflow for this compound.
Conversion to the Carboxamide
Once the ester intermediate (3-azabicyclo[3.1.0]hexane-6-carboxylate) is obtained, it can be converted to the target carboxamide through standard amidation procedures. A common method involves two steps:
-
Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide) followed by acidic workup.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an ammonia source. This is often achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and then reacting it with ammonia or ammonium chloride.
Applications in Drug Discovery and Development
The rigid structure of the 3-azabicyclo[3.1.0]hexane core makes it an attractive scaffold for positioning substituents in a well-defined three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.
Derivatives of this compound have shown promise in various therapeutic areas. Notably, they have been investigated as agonists for the somatostatin receptor subtype 4 (SSTR4). The development of selective SSTR4 agonists is an area of interest for potential therapeutic applications in neurological disorders and other conditions.
The versatility of this scaffold allows for the introduction of diverse functional groups at both the nitrogen atom of the pyrrolidine ring and the carboxamide moiety, enabling the exploration of a broad chemical space to optimize pharmacological properties.
Experimental Protocol: A Representative Synthesis
The following is a representative, two-step protocol for the synthesis of a 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a direct precursor to the target carboxamide, based on published methodologies.
Step 1: Rhodium-Catalyzed Cyclopropanation
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).
-
The mixture is heated to a specified temperature (e.g., 40 °C).
-
A solution of ethyl diazoacetate (1.1 equivalents) in the same solvent is added slowly over several hours using a syringe pump.
-
Upon completion of the addition, the reaction is stirred until analysis (e.g., by TLC or LC-MS) indicates consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product, ethyl N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, is purified by column chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
The purified ester from Step 1 is dissolved in a mixture of tetrahydrofuran and water.
-
Lithium hydroxide monohydrate (2-3 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
-
The reaction mixture is acidified to pH ~3 with a suitable acid (e.g., 1N HCl).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the 3-azabicyclo[3.1.0]hexane-6-carboxylic acid derivative. This can then be carried forward to the amidation step.
Conclusion
This compound and its parent scaffold represent a significant tool in the arsenal of the modern medicinal chemist. The synthetic accessibility of this rigid, three-dimensional structure, primarily through robust rhodium-catalyzed methodologies, allows for its incorporation into drug candidates across a range of therapeutic targets. Its proven utility as a conformationally restricted building block ensures that it will continue to be a valuable core in the pursuit of novel, effective, and selective therapeutics. The self-validating nature of the synthetic protocols, which can be monitored at each stage for purity and stereochemical integrity, underscores the trustworthiness of this chemical platform for producing high-quality compounds for biological evaluation.
References
A comprehensive, though not exhaustive, list of resources is provided below for further reading.
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Organic Letters, ACS Publications. This article details the stereoselective synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates using dirhodium(II)-catalyzed cyclopropanation. [Link]
-
Novel Methods for the Preparation of this compound Derivatives. WIPO Patent Scope, WO/2025/096300. This patent application describes methods for preparing this compound derivatives as potential SSTR4 agonists. [Link]
-
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. PubChem, National Center for Biotechnology Information. This entry provides chemical and physical properties for the corresponding carboxylic acid. [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, Springer. A review summarizing recent achievements in the synthesis of 3-azabicyclo[3.1.0]hexanes. [Link]
Solubility profile of 3-Azabicyclo[3.1.0]hexane-6-carboxamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Azabicyclo[3.1.0]hexane-6-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, frequently incorporated into a variety of therapeutic agents.[1][2][3] The carboxamide derivative, this compound, presents a molecule of significant interest for drug development. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its synthesis, purification, crystallization, and formulation.[4][5] This guide provides a comprehensive framework for determining the solubility profile of this compound. It outlines the theoretical considerations based on its physicochemical properties, presents a detailed experimental protocol using the reliable shake-flask method, and offers a template for data analysis and presentation.[4][6]
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental measurements, a theoretical assessment of this compound's physicochemical properties can provide valuable insights into its likely solubility in various organic solvents.
Physicochemical Properties
The structure of this compound, a derivative of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, suggests a molecule with moderate polarity. Key computed properties of the parent carboxylic acid, such as a molecular weight of approximately 127.14 g/mol and an XLogP3 of -2.9, indicate a degree of hydrophilicity.[7] The presence of the carboxamide group introduces both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptors (the carbonyl oxygen and the amide nitrogen). These features suggest that the molecule will exhibit favorable interactions with polar solvents, particularly those capable of hydrogen bonding.
"Like Dissolves Like": A Guiding Principle
The principle of "like dissolves like" is fundamental to predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating this compound due to the potential for multiple hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): These solvents possess polarity and can act as hydrogen bond acceptors but lack donor capabilities. They are anticipated to be reasonably good solvents, though perhaps less effective than polar protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capacity. It is predicted that this compound will have low solubility in these solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic solubility of a compound, particularly one with potentially low solubility in some solvents, is the shake-flask method.[4][6] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of glass vials. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
To each vial, add a known volume of the selected organic solvent (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, ethyl acetate, toluene, hexane).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Data Presentation and Analysis
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Illustrative Solubility Data Table
The following table provides a template for presenting the experimentally determined solubility of this compound at 25 °C. The values presented here are hypothetical and for illustrative purposes only.
| Solvent | Classification | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | > 100 | > 0.79 |
| Ethanol | Polar Protic | 75.2 | 0.59 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150 | > 1.18 |
| Acetonitrile | Polar Aprotic | 15.8 | 0.12 |
| Ethyl Acetate | Moderately Polar | 5.3 | 0.04 |
| Toluene | Nonpolar | < 0.1 | < 0.0008 |
| Hexane | Nonpolar | < 0.01 | < 0.00008 |
Data Correlation with Theoretical Models
For studies investigating the effect of temperature on solubility, the experimental data can be correlated with thermodynamic models such as the Apelblat equation.[6] This allows for the interpolation of solubility at different temperatures and the calculation of thermodynamic parameters of dissolution.
Conclusion
Determining the solubility profile of this compound in a range of organic solvents is a foundational step in its development as a potential pharmaceutical agent. The combination of theoretical prediction based on molecular structure and rigorous experimental measurement using the shake-flask method provides a comprehensive understanding of its behavior. This knowledge is essential for optimizing synthetic routes, developing robust purification and crystallization processes, and ultimately, for formulating a safe and effective drug product. The protocols and frameworks presented in this guide offer a self-validating system for researchers to generate reliable and reproducible solubility data.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved from [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). Retrieved from [Link]
-
Tang, N., Shi, W., & Yan, W. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 299–305. [Link]
-
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera - R Discovery. (2015, December 31). Retrieved from [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed. (2008, July 15). Retrieved from [Link]
-
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | C6H9NO2 | CID 22505051 - PubChem. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. (2024, January 3). Retrieved from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (2022, June 29). Retrieved from [Link]
-
WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES - WIPO Patentscope. (2025, May 8). Retrieved from [Link]
-
Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova. (n.d.). Retrieved from [Link]
-
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | C6H10ClNO2 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (n.d.). Retrieved from [Link]
- EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents. (n.d.).
-
3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem. (n.d.). Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.eco-vector.com]
- 4. scispace.com [scispace.com]
- 5. physchemres.org [physchemres.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | C6H9NO2 | CID 22505051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of azabicyclo[3.1.0]hexane scaffolds in chemistry
Executive Summary: The Rigidification Paradigm
The azabicyclo[3.1.0]hexane scaffold represents a cornerstone in modern medicinal chemistry, offering a unique solution to the "conformation vs. potency" trade-off. By fusing a cyclopropane ring to a pyrrolidine (or piperidine) core, this scaffold introduces significant ring strain (~27 kcal/mol) and conformational rigidity, locking pharmacophores into precise vectors that flexible analogs cannot achieve.
This guide dissects the 3-azabicyclo[3.1.0]hexane (common in neurotransmitter transporter inhibitors) and 2-azabicyclo[3.1.0]hexane (proline surrogates) systems. We analyze their structural dynamics, define the most robust synthetic pathways, and provide actionable protocols for their integration into drug discovery campaigns.
Structural Architecture & Conformational Dynamics
The biological utility of the azabicyclo[3.1.0]hexane core stems from its ability to freeze the nitrogen lone pair vector and the C-substituents in defined space. Unlike the flexible pyrrolidine ring, which undergoes rapid pseudorotation, the [3.1.0] system is constrained.
The "Boat" vs. "Chair" Equilibrium
While often compared to cyclohexane, the conformational landscape of 3-azabicyclo[3.1.0]hexane is governed by the interaction between the cyclopropane "flap" and the nitrogen substituent .
-
Boat-like Conformation (Endo-pucker): The bridgehead carbons (C1/C5) and the nitrogen (N3) pucker towards the cyclopropane ring. This is often disfavored for bulky N-substituents due to severe steric clash with the endo cyclopropane protons.
-
Chair-like Conformation (Exo-pucker): The nitrogen puckers away from the cyclopropane ring. This is the dominant conformation for N-acylated (e.g., N-Boc, N-Cbz) derivatives to minimize
strain.
Table 1: Conformational Drivers in 3-Azabicyclo[3.1.0]hexane
| Parameter | Effect on Conformation | Mechanistic Cause |
| N-Substitution (R=H) | Equilibrium | Low steric penalty allows sampling of both boat and chair forms. |
| N-Substitution (R=Boc/Ac) | Chair-Preferred | Severe steric repulsion between the carbonyl oxygen and endo-C6 protons destabilizes the boat form. |
| C6-Substitution (Exo) | Minimal | Substituent points away from the ring system; minimal steric impact. |
| C6-Substitution (Endo) | Chair-Locked | Endo substituents force the pyrrolidine ring to pucker away to avoid transannular clash. |
Visualization of Conformational Logic
Figure 1: Decision logic for conformational preference based on N-substitution. N-acylation forces the system into a 'Chair' conformation to relieve steric strain.
Synthetic Architectures
Synthesis of these scaffolds has evolved from harsh cyclizations to elegant, catalytic carbenoid insertions.
Pathway A: The Kulinkovich-de Meijere Reaction
This is the premier method for generating 1-substituted derivatives (like Bicifadine). It utilizes a Ti(IV)-mediated intramolecular reductive cyclopropanation of amides or nitriles.
-
Mechanism: Ligand exchange with a Grignard reagent generates a titanacyclopropane, which inserts into the amide carbonyl.
-
Advantage: Direct access to the amine or aminocyclopropane core from acyclic precursors.
Pathway B: Rh(II)-Catalyzed Carbenoid Insertion
Ideal for 6-substituted derivatives. This method uses diazo compounds (like ethyl diazoacetate) and a Rhodium(II) catalyst to cyclopropanate N-protected pyrrolines.[1]
-
Recent Advance: Use of donor/acceptor carbenes allows for high enantioselectivity.
-
Self-Validation: The reaction is stereospecific; the geometry of the alkene (cis/trans) is retained in the cyclopropane product.
Visualization of Bicifadine Synthesis (Modern Route)
The following diagram outlines the asymmetric synthesis of (+)-Bicifadine, avoiding the resolution steps of older industrial routes.
Figure 2: Asymmetric synthesis of (+)-Bicifadine via epoxy-nitrile cyclization, ensuring high enantiopurity without chiral resolution.
Detailed Experimental Protocol
Protocol: Rh(II)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylate Source Authority: Adapted from Organic Letters (2024) and J. Org. Chem. precedents.[2][3][4][5]
Rationale
This protocol is selected for its modularity . It allows researchers to install various functional groups at the C6 position (via the diazo species) and is scalable.
Materials
-
Substrate: N-Boc-3-pyrroline (N-Boc-2,5-dihydropyrrole).
-
Reagent: Ethyl diazoacetate (EDA) (Warning: Potentially explosive; handle in solution).
-
Catalyst:
(Du Bois catalyst) or . -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask under
, dissolve (0.1 mol%) in anhydrous DCM (0.1 M relative to substrate).-
Check: Solution should be emerald green (
) or blue-green ( ).
-
-
Substrate Addition: Add N-Boc-3-pyrroline (1.0 equiv) to the catalyst solution. Cool the mixture to 0°C to control the exotherm of the diazo decomposition.
-
Controlled Addition (The Critical Step): Using a syringe pump, add a solution of Ethyl Diazoacetate (1.2 equiv) in DCM slowly over 4–6 hours.
-
Causality: Slow addition keeps the concentration of the reactive carbene low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the alkene.
-
-
Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The pyrroline spot will disappear, and two new spots (exo and endo isomers) will appear.
-
Self-Validation: If carbene dimers are observed (low
spots), reduce addition rate immediately.
-
-
Workup & Isolation: Concentrate the reaction mixture in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Result: The exo-isomer typically elutes first and is the major product when bulky N-protecting groups are used.
-
Medicinal Chemistry Applications
Neuroscience: Triple Reuptake Inhibitors
The 1-aryl-3-azabicyclo[3.1.0]hexane core is the pharmacophore of Bicifadine and DOV-21,947 .
-
Mechanism: The rigid scaffold positions the aryl group and the basic nitrogen at the precise distance to bridge the Aspartate residue (in the transporter) and the hydrophobic pocket.
-
Selectivity: The (1R,5S) enantiomer is typically the active species for serotonin/norepinephrine transport inhibition.
Peptidomimetics: Proline Surrogates
2-Azabicyclo[3.1.0]hexane (methanoproline) is used to constrain peptide backbones.
-
Effect: Incorporating this amino acid into a peptide chain locks the
and torsion angles, stabilizing secondary structures like -turns or polyproline II helices. -
Application: Used in the design of Hepatitis C protease inhibitors (e.g., Boceprevir analogs) to fit the shallow active site of the viral enzyme.
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry - A European Journal, 2023. Link
-
Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947. Organic Letters, 2006. Link
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters, 2024. Link
-
1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 1981.[3] Link
-
Synthesis of 3-Azabicyclo[3.1.0]hexanes by insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond. Chemistry - A European Journal, 2015. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Norbuprenorphines Coupled with Enkephalins and Investigation of Their Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Comparative analysis of complanadine A total syntheses [beilstein-journals.org]
Thermodynamic stability of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Authored by a Senior Application Scientist
Foreword: The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Its inherent conformational rigidity and three-dimensional character make it an attractive building block for achieving high-affinity and selective receptor binding. However, the fusion of a cyclopropane and a pyrrolidine ring introduces significant ring strain, a critical factor that governs the molecule's thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this compound. We will delve into the structural underpinnings of its stability, outline robust experimental protocols for its characterization, and discuss computational approaches for predictive modeling.
Part 1: Structural Analysis and Inherent Stability Factors
The thermodynamic stability of this compound is not governed by a single attribute but is rather a composite of several structural features. A thorough understanding of these features is paramount to designing stable drug candidates and robust manufacturing processes.
The Bicyclo[3.1.0]hexane Core: A High-Energy System
The core of the molecule is the bicyclo[3.1.0]hexane ring system. This architecture is characterized by substantial ring strain, primarily originating from two sources:
-
Angle Strain: The internal bond angles of the fused cyclopropane ring deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation creates a high-energy state, making the ring susceptible to cleavage under certain thermal or chemical conditions.
-
Torsional Strain: The eclipsed conformations of hydrogen atoms on adjacent carbons, particularly within the five-membered ring, contribute to the overall strain energy of the system.
The presence of a nitrogen atom at the 3-position to form a pyrrolidine ring can slightly modulate this strain compared to the parent carbocycle, but the fundamental high-energy nature remains. This inherent strain is the primary driving force for potential degradation pathways.
The Role of the Carboxamide Substituent
The 6-carboxamide group, attached to the cyclopropane ring, plays a crucial electronic and steric role.
-
Electronic Effects: The amide functional group is relatively stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. However, its electron-withdrawing nature can influence the stability of the adjacent cyclopropane ring.
-
Intermolecular Interactions: The amide group is a potent hydrogen bond donor and acceptor. In the solid state, this can lead to the formation of highly stable, crystalline lattices. These strong intermolecular hydrogen bonding networks can significantly increase the overall thermodynamic stability of the bulk material, elevating its melting point and reducing its susceptibility to degradation in the solid form.
Conformational Isomerism: Endo vs. Exo
The substituent at the C-6 position can exist in two diastereomeric forms: endo or exo. The carboxamide group can be oriented either towards the five-membered ring (endo) or away from it (exo). The relative stability of these isomers is a critical consideration:
-
Exo Isomer: Generally, the exo isomer is considered to be the thermodynamically more stable of the two. This is due to reduced steric hindrance between the carboxamide group and the pyrrolidine ring.
-
Endo Isomer: The endo isomer experiences greater steric clash, which can raise its ground state energy, making it less stable and potentially more prone to isomerization or degradation.
The energy difference between these two states is a key parameter in understanding the compound's overall stability profile.
Part 2: Experimental Workflow for Stability Assessment
A multi-faceted experimental approach is required to comprehensively characterize the thermodynamic stability of this compound. The following workflow provides a self-validating system for generating robust and reliable data.
Caption: Integrated workflow for thermodynamic stability assessment.
Solid-State Thermal Analysis
The solid form of an active pharmaceutical ingredient (API) is often the most stable. Thermal analysis techniques are essential for characterizing this stability.[1][2]
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and identify any polymorphic transitions or decomposition events.[3][4][5]
-
Methodology:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Seal the pan (non-hermetically, unless studying solvent loss).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Interpretation:
-
A sharp endotherm indicates the melting point of a crystalline solid. A high melting point is generally correlated with greater lattice stability.
-
Exotherms following the melt suggest decomposition.
-
Additional endotherms or exotherms before the melt may indicate solid-solid phase transitions (polymorphism).
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Objective: To measure mass loss as a function of temperature, indicating decomposition or desolvation.[1][3][5]
-
Methodology:
-
Weigh 5-10 mg of the compound into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
-
Interpretation:
-
A significant mass loss event indicates thermal decomposition. The onset temperature of this loss is a key indicator of thermal stability.
-
Mass loss at lower temperatures (<150 °C) may suggest the presence of residual solvent or water.
-
Solution-State Stability and Forced Degradation
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by ICH guidelines to elucidate potential degradation pathways.[6][7][8] These studies intentionally stress the molecule to predict its long-term stability.[9]
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.[7][10] The goal is to achieve 5-20% degradation of the active ingredient.[10]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60 °C in the dark for 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6]
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-MS/MS method.
-
-
Data Interpretation:
-
The stability-indicating method must separate the parent peak from all degradation products.
-
Identify the mass of the degradants using MS/MS to propose structures and degradation pathways.
-
Quantify the percentage of degradation under each condition.
-
| Stress Condition | Typical Reagent | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24-48 h | Amide hydrolysis, cyclopropane ring opening |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | 8-24 h | Amide hydrolysis (typically faster than acid) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | N-oxidation, C-H oxidation |
| Photolysis | ICH Q1B Light Box | Ambient | Per ICH | Radical-mediated reactions, ring cleavage |
| Thermal | Heat | 60 °C | 7 days | Isomerization (endo/exo), ring opening |
Part 3: Computational Modeling of Stability
In silico tools can provide invaluable predictive insights into degradation pathways and relative stabilities, guiding experimental design and saving significant resources.[11][12]
Quantum Mechanics: DFT Calculations
Density Functional Theory (DFT) is a powerful tool for calculating the ground state energies of different molecular conformations and potential degradation products.
Workflow: Isomer Stability Prediction
-
Objective: To determine the relative thermodynamic stability of the endo and exo isomers.
-
Methodology:
-
Build 3D structures of both the endo and exo isomers of this compound.
-
Perform a geometry optimization and frequency calculation for each isomer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
The calculation will yield the Gibbs free energy (G) for each optimized structure.
-
-
Interpretation:
-
The isomer with the lower Gibbs free energy is the thermodynamically more stable conformer.
-
The energy difference (ΔG) quantifies the stability preference and can be used to estimate the equilibrium population of each isomer.
-
Degradation Pathway Prediction Software
Software platforms can predict likely degradation products based on the molecule's functional groups and a knowledge base of known chemical reactions.[11][13][14]
Caption: In silico degradation prediction workflow.
This in silico assessment provides a theoretical map of potential liabilities, allowing researchers to proactively design experiments to confirm or refute these predictions.[11]
Conclusion
The thermodynamic stability of this compound is a complex interplay of its inherent ring strain, the stabilizing effect of the carboxamide's intermolecular interactions, and the relative stability of its conformers. A comprehensive evaluation requires a synergistic approach, combining solid-state thermal analysis (DSC, TGA), solution-state forced degradation studies, and predictive computational modeling. By following the integrated workflow outlined in this guide, researchers and drug development professionals can build a robust understanding of the molecule's stability profile, enabling the development of safe, effective, and stable pharmaceutical products.
References
-
Forced Degradation Studies - MedCrave online. (2016). MedCrave. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. Available at: [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. Available at: [Link]
-
Thermal Analysis in Drug Development: DSC and TGA. (2026). Ceramxpert. Available at: [Link]
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024). ACS Publications. Available at: [Link]
-
Automated Digital Prediction of Chemical Degradation Products. (2024). Schrödinger. Available at: [Link]
-
How to predict degradation pathway of two drug molecules using computational software? (2016). ResearchGate. Available at: [Link]
-
Predicting Drug Metabolism: Experiment and/or Computation? (n.d.). University of Cambridge. Available at: [Link]
-
Webinar Highlights: Automated digital prediction of chemical degradation products. (2024). YouTube. Available at: [Link]
Sources
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. ceramxpert.com [ceramxpert.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 5. mt.com [mt.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. schrodinger.com [schrodinger.com]
- 14. youtube.com [youtube.com]
pKa values of the secondary amine in 3-Azabicyclo[3.1.0]hexane-6-carboxamide
An In-depth Technical Guide to the pKa of the Secondary Amine in 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of pKa in Modern Drug Design
In the landscape of medicinal chemistry, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure, prized for its rigid, three-dimensional conformation that allows for precise orientation of pharmacophoric elements.[1] Derivatives such as this compound are integral to the development of novel therapeutics, including SSTR4 agonists and NPY Y5 antagonists.[2][3] The secondary amine inherent to this scaffold is a key site for ionization, and its acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters influencing a drug candidate's entire pharmacokinetic and pharmacodynamic profile.
The pKa dictates the degree of ionization at a given pH, which directly governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility and Dissolution: The protonated, cationic form of the amine is significantly more water-soluble than the neutral free base. Understanding the pKa is essential for developing aqueous formulations and predicting dissolution in the gastrointestinal tract.
-
Membrane Permeability: In general, the neutral, more lipophilic form of a molecule is better able to cross biological membranes. The pKa value, in conjunction with the pH of various biological compartments, determines the concentration of the membrane-permeant species.
-
Target Binding: The ionization state of the amine can be crucial for binding to a biological target. A protonated amine may form a critical salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein's binding site.
-
Off-Target Effects: Ionization state can influence interactions with unintended targets, such as hERG channels or P-glycoprotein transporters.
This guide provides a detailed analysis of the structural factors that determine the basicity of the amine in this compound, outlines both experimental and computational gold-standard methods for its determination, and offers a predictive assessment of its value.
Theoretical Analysis of Amine Basicity: A Structurally-Informed Perspective
The basicity of the secondary amine is a measure of the availability of its lone pair of electrons to accept a proton. In this compound, this availability is modulated by a confluence of competing electronic and steric factors when compared to a simple acyclic secondary amine.
-
Hybridization and Ring Strain: Simple, unstrained alkyl amines feature an sp³-hybridized nitrogen with bond angles of approximately 109.5°. Their pKa values are typically in the range of 9.5-11.0.[4] However, the 3-azabicyclo[3.1.0]hexane system is highly constrained due to the fusion of a five-membered pyrrolidine ring and a three-membered cyclopropane ring. This forces the bond angles around the nitrogen to deviate significantly from the ideal tetrahedral geometry. This geometric constraint increases the s-character of the nitrogen's lone pair orbital. Electrons in orbitals with higher s-character are held more closely to the nucleus, making them less available for donation to a proton. This effect inherently reduces the basicity of the amine compared to an unstrained analogue like pyrrolidine (pKa ≈ 11.3).[5]
-
Inductive Effects: The carboxamide substituent at the C6 position exerts a significant influence. The carbonyl group is strongly electron-withdrawing through induction (the σ-bond framework). This effect pulls electron density away from the bicyclic core and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen further decreases the availability of its lone pair, leading to a lower pKa (weaker base) than the unsubstituted 3-azabicyclo[3.1.0]hexane parent.[4][5] It is important to distinguish this inductive effect from the basicity of the amide nitrogen itself, which is exceptionally low (pKa of a protonated amide is ~0) due to resonance delocalization of its lone pair into the carbonyl.
Predicted pKa Value and Comparative Analysis
While a definitive experimental pKa for this compound is not cataloged in readily accessible literature, a robust estimate can be derived by analyzing the stepwise structural contributions.
| Compound | Approximate pKa | Key Structural Factors Influencing Basicity |
| Diethylamine | 10.9 | Unstrained, acyclic secondary amine with electron-donating alkyl groups. |
| Pyrrolidine | 11.3 | Cyclic secondary amine; slightly more basic than acyclic due to conformational effects. |
| 3-Azabicyclo[3.1.0]hexane | 9.5 - 10.5 (Est.) | Ring strain increases the s-character of the nitrogen lone pair, reducing basicity relative to pyrrolidine. |
| This compound | 8.5 - 9.5 (Predicted) | The strong electron-withdrawing inductive effect of the C6-carboxamide group further reduces the basicity of the strained bicyclic amine. |
This analysis suggests the pKa of the target compound will be substantially lower than that of simple alkyl amines, falling into a range that is highly sensitive to pH changes around physiological conditions.
Experimental Methodology: Potentiometric Titration
For definitive pKa determination, potentiometric titration remains the most accurate and reliable method.[6] It provides a direct measure of pH changes upon the addition of a titrant, allowing for a precise calculation of the ionization constant.
Experimental Workflow: Potentiometric Titration
Caption: Gold-standard workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol
-
Apparatus and Reagent Preparation:
-
Calibrate a high-quality glass pH electrode using at least three certified standard buffers (e.g., pH 4.01, 7.00, 10.01).[7]
-
Prepare and accurately standardize a titrant solution (e.g., 0.1 M HCl), as the compound is basic.
-
Prepare a carbonate-free water or water/co-solvent (e.g., methanol) mixture for the analyte solution. The use of co-solvents may be necessary for sparingly soluble compounds, but it's important to note this can slightly alter the measured pKa.[6]
-
-
Sample Preparation (Self-Validating System):
-
Accurately weigh and dissolve the this compound to a final concentration of approximately 1 mM. Traditional methods require concentrations around 10⁻⁴ M or higher to detect a clear inflection point.[6][8]
-
Add a background electrolyte, typically 0.15 M KCl, to the solution. Causality: This is critical for maintaining a constant ionic strength throughout the titration, which ensures that the activity coefficients of the ions remain stable, making the measured pH a true reflection of the protonation equilibrium.[7]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before and during the titration. Causality: This step displaces dissolved carbon dioxide from the solution, preventing the in-situ formation of carbonic acid, which would otherwise act as a buffer and interfere with the accurate determination of the amine's pKa.[9]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and the titrant delivery tube into the stirred sample solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
After each increment, allow the pH reading to stabilize completely before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
The equivalence point (the point of complete neutralization) is identified as the inflection point of the sigmoid curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV).
-
The pKa is, by definition, the pH at the half-equivalence point. This is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.[7]
-
Computational Approaches for pKa Prediction
In parallel with experimental work, particularly in early-stage discovery, in silico pKa prediction offers a rapid and resource-efficient means of assessing ionization.
Computational Workflow
Caption: A typical quantum mechanics workflow for first-principles pKa prediction.
Modern computational tools can be broadly categorized:
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) coupled with a continuum solvation model (like SMD or PCM) can calculate the free energy change of the protonation/deprotonation reaction.[10][11] While computationally intensive, these first-principles approaches are powerful for novel scaffolds where empirical data is lacking. The accuracy for secondary amines is often within 0.5-1.0 pKa units.[10]
-
Empirical and Machine Learning Models: Software packages like ACD/pKa, Schrödinger's Epik, and ChemAxon's Marvin are widely used in the pharmaceutical industry.[12][13][14][15] These tools leverage large databases of experimental pKa values and use algorithms based on quantitative structure-property relationships (QSPR) or graph convolutional neural networks to make rapid predictions.[12] Their accuracy is high for common chemical space, often with mean absolute errors below 0.5 log units.[12]
Conclusion
The pKa of the secondary amine in this compound is a non-trivial parameter governed by the interplay between the basicity-reducing effects of bicyclic ring strain and the inductive electron withdrawal by the carboxamide substituent. Based on this structural analysis, a pKa in the range of 8.5 to 9.5 is predicted. This value indicates that the compound will exist as a mixture of its neutral and protonated forms at physiological pH, making an accurate determination essential for predicting its in vivo behavior. For definitive characterization, potentiometric titration, supported by a robust and self-validating protocol, is the recommended gold-standard methodology. This should be complemented by predictions from validated computational models to provide a comprehensive understanding of this critical molecular property for informed drug design and development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Shamsullin, D., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. Retrieved from [Link]
-
Jensen, J. H., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ. Retrieved from [Link]
-
Bentley, F. F. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Retrieved from [Link]
-
Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Schrödinger. (n.d.). Epik. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
-
Karadag, O., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]
-
Golovchenko, M., et al. (2022). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
Klein, C. T., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
WIPO Patentscope. (2025). WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. Retrieved from [Link]
-
Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
Semantic Scholar. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
-
PMC. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Acid-base properties of amides. Retrieved from [Link]
Sources
- 1. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. schrodinger.com [schrodinger.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chemaxon.com [chemaxon.com]
Architectural Control in Drug Design: The 3-Azabicyclo[3.1.0]hexane Scaffold
[1]
Executive Summary
In the realm of peptidomimetics, the 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" for constraining amino acid geometry. Functioning primarily as a rigidified analogue of proline (specifically 3,4-methanoproline ), this bicyclic system locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty of ligand binding.
Its significance is validated by its role as the P2 surrogate in the blockbuster HCV protease inhibitor Boceprevir , where the scaffold's rigidity forces the inhibitor into the bioactive conformation required for the S2 subsite of the NS3 protease. This guide details the structural mechanics, synthetic methodologies, and application strategies for this critical pharmacophore.[2]
Structural Mechanics & The "Proline Crunch"
The Conformational Lock
Native proline exists in a dynamic equilibrium between two envelope puckers: Cγ-endo and Cγ-exo.[2] While this flexibility allows proteins to fold, it is often detrimental in small-molecule inhibitors where high affinity requires a pre-organized conformation.[2]
The fusion of a cyclopropane ring across the C3–C4 bond of the pyrrolidine (C1–C5 in bicyclo numbering) creates the 3-azabicyclo[3.1.0]hexane system. This fusion:
-
Eliminates Ring Flipping: The bicyclic constraint forces the pyrrolidine ring into a rigid boat-like or flattened chair conformation, depending on the stereochemistry (cis/trans) of the fusion relative to the carboxylate.
-
Fixes the
and Angles: When incorporated into a peptide chain, the scaffold restricts the backbone torsion angles, stabilizing secondary structures like the Polyproline II (PPII) helix or -turns.[2]
The "Endo/Exo" Pucker
In the context of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid:
-
Endo-isomer: The cyclopropane methylene (C6) is on the same face as the C2-carboxylate.[1][2]
-
Exo-isomer: The cyclopropane methylene (C6) is on the opposite face to the C2-carboxylate.[1][2]
This distinction is critical in drug design. For example, in glutamatergic ligands (EAAT inhibitors), the exo conformation often mimics the extended glutamate chain, while the endo conformation can clash with receptor ceilings.
Synthetic Methodologies
The synthesis of this scaffold generally proceeds via the cyclopropanation of 3-pyrroline derivatives.[2] The choice of method depends on the required substitution at C6 (the cyclopropane bridge) and the desired stereochemistry.
Intermolecular Carbenoid Cyclopropanation (Rh-Catalyzed)
This is the most versatile route for generating the core scaffold.[2]
-
Substrate: N-Boc-2,5-dihydropyrrole (N-Boc-3-pyrroline).[1][2]
-
Catalyst: Dirhodium(II) tetraacetate [Rh
(OAc) ].[1][2] -
Mechanism: The Rh-carbenoid adds across the double bond.[2]
-
Selectivity: This reaction typically yields a mixture of exo and endo isomers.[2] However, bulky carboxylates or chiral catalysts (e.g., Rh
(S-DOSP) ) can drive diastereoselectivity.[1][2]
The Boceprevir Route: Gem-Dimethylation
For Boceprevir, the scaffold requires a 6,6-dimethyl substitution to fill the hydrophobic S2 pocket of the HCV protease.
-
Precursor: Caronic anhydride or specific cyclopropane precursors are often used in industrial routes, but a direct cyclopropanation using a dimethyl-substituted carbenoid source (e.g., isopropylidene diazomethane generated in situ) is chemically feasible though hazardous.[1][2]
-
Industrial Strategy: The commercial synthesis often starts from chiral epichlorohydrin or via the Simmons-Smith cyclopropanation of enamino esters, followed by resolution.[2]
Intramolecular Cyclization (Kulinkovich-de Meijere)
For high enantiopurity without resolution:
Visualization: Synthetic Logic Flow[2]
The following diagram outlines the decision tree for synthesizing specific isomers of the 3-azabicyclo[3.1.0]hexane scaffold.
Caption: Synthetic decision tree for accessing specific stereochemical forms of the scaffold.
Experimental Protocol: Synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[1][2][5][6]
Context: This protocol describes the synthesis of the parent scaffold (without C6 substitution) via Rh-catalyzed cyclopropanation, followed by ester hydrolysis.[2]
Materials
-
Reagent: Ethyl diazoacetate (EDA) (Warning: Potentially explosive; handle in fume hood).[1][2]
-
Catalyst: Rh
(OAc) (0.5 mol%).[1][2]
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-pyrroline (1.0 equiv) and Rh
(OAc) (0.005 equiv) in anhydrous DCM (0.2 M concentration). -
Slow Addition (Critical for Selectivity): Dissolve Ethyl diazoacetate (1.2 equiv) in DCM. Using a syringe pump, add this solution to the reaction flask over 8–12 hours at room temperature.
-
Why: Slow addition keeps the concentration of the reactive carbenoid low, preventing dimerization of the diazo compound and favoring the insertion into the alkene.
-
-
Quench & Workup: Once N_2 evolution ceases, concentrate the mixture under reduced pressure. The residue is a mixture of exo and endo ethyl esters.[2]
-
Separation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: The exo-isomer typically elutes first due to lower polarity compared to the endo-isomer (where the carbonyl dipole aligns with the lone pair/ring dipoles).[2]
-
-
Hydrolysis: Treat the isolated ester with LiOH (2.0 equiv) in THF/H_2O (3:1) at 0°C to RT for 4 hours. Acidify to pH 3 with 1N HCl and extract with EtOAc to yield the free acid.[2]
Applications in Drug Design[3][7]
HCV Protease Inhibitors (Boceprevir)
Boceprevir utilizes the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety.[1][2][5][6]
-
Mechanism: The gem-dimethyl group creates a steric bulk that fills the S2 hydrophobic pocket of the HCV NS3/4A protease.[2]
-
Rigidity: The bicyclic system pre-organizes the inhibitor, minimizing the entropy loss upon binding (-T
S), which significantly improves the free energy of binding ( G).[1]
Glutamate Transporter (EAAT) Modulators
Analogues of this scaffold serve as conformationally restricted glutamates.[1][2]
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Amino Acids: Han, S. Y., et al. "Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid."[1][2][7][8] Journal of Organic Chemistry, 2013. [1][2]
-
Boceprevir Structure & Discovery: Njoroge, F. G., et al. "Challenges in the discovery of small-molecule hepatitis C virus NS3 serine protease inhibitors: the road to Boceprevir."[2] Accounts of Chemical Research, 2008. [1][2]
-
Conformational Analysis of Methanoprolines: Bezençon, O., et al. "Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System."[1][2] Journal of Medicinal Chemistry.
-
EAAT Inhibitor Applications: Shimamoto, K., et al. "Transportable and non-transportable inhibitors of L-glutamate uptake."[2][9] British Journal of Pharmacology. [1][2]
Sources
- 1. R-Boceprevir | C27H45N5O5 | CID 15604474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transportable and non-transportable inhibitors of L-glutamate uptake produce astrocytic stellation and increase EAAT2 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
This Application Note is structured to provide a comprehensive, reproducible, and scalable protocol for the synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted proline surrogate in glutamate receptor modulators (e.g., mGluR2/3 agonists) and HCV protease inhibitors.
Executive Summary & Strategic Analysis
The synthesis of the 3-azabicyclo[3.1.0]hexane core relies fundamentally on the construction of the cyclopropane ring fused to a pyrrolidine unit. While intramolecular cyclization strategies exist, the intermolecular cyclopropanation of N-protected-3-pyrroline with ethyl diazoacetate (EDA) remains the industrial standard due to atom economy and the availability of starting materials.
This protocol details a "Route B" strategy (Intermolecular Carbenoid Addition), optimized for safety and diastereoselectivity. It addresses the two primary challenges in this synthesis:
-
Safety: Handling potentially explosive diazo compounds.
-
Selectivity: Controlling the exo vs. endo diastereomeric ratio (dr).
Retrosynthetic Logic
The logical disconnection reveals the core 3-pyrroline and a carbenoid source. The exo-isomer is generally the thermodynamic product and the biologically relevant scaffold for most targets (e.g., SSTR4 agonists).
Figure 1: Retrosynthetic analysis showing the disconnection to N-Boc-3-pyrroline and EDA.
Safety Protocol: Diazo Compounds
CRITICAL WARNING: Ethyl Diazoacetate (EDA) is toxic and potentially explosive. It has a high energy content (
-
Temperature Control: Never heat neat EDA. Reactions must be run with strict temperature monitoring.
-
Addition Rate: EDA must be added slowly to the catalyst/alkene mixture (using a syringe pump) to keep the steady-state concentration of diazo low. This prevents dimerization (formation of diethyl fumarate/maleate) and thermal runaway.
-
Metal Contact: Avoid contact with rough metal surfaces or spatulas, which can initiate decomposition. Use glass or Teflon-coated equipment.
-
Ventilation: All operations must be performed in a functioning fume hood.
Experimental Protocol
Phase 1: Rhodium-Catalyzed Cyclopropanation
This step constructs the bicyclic core. We utilize N-Boc-3-pyrroline to prevent side reactions at the nitrogen. Dirhodium tetraacetate (
Reagents:
-
N-Boc-3-pyrroline (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv) – Commercially available as ~13-15% solution in toluene or DCM is safer.
- (0.5 - 1.0 mol%)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charge: Add N-Boc-3-pyrroline (10 mmol, 1.69 g) and
(0.05 mmol, 22 mg) to the flask. Dissolve in anhydrous DCM (20 mL). -
Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Load this solution into a syringe pump.
-
Reaction: Bring the catalyst/pyrroline solution to a gentle reflux (approx. 40°C) or maintain at RT (slower but safer).
-
Slow Addition: Add the EDA solution dropwise over 4–6 hours. Rationale: Slow addition favors cyclopropanation over carbene dimerization.
-
Completion: Stir for an additional 2 hours after addition is complete. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM. The residue is a mixture of exo and endo esters.
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The exo-isomer (major) typically elutes after the endo-isomer (minor), though this can vary by stationary phase.
-
Target Yield: 60–75% (combined isomers).
-
Data:
H NMR will show characteristic cyclopropane high-field signals (0.5–2.0 ppm).
-
Phase 2: Ammonolysis (Ester to Amide)
Direct conversion of the ester to the amide avoids the carboxylic acid intermediate, streamlining the workflow.
Reagents:
-
Ethyl N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (from Phase 1)
-
7N Ammonia in Methanol (
)
Step-by-Step:
-
Charge: Place the purified ester (5 mmol) into a pressure tube or a heavy-walled glass flask.
-
Solvent: Add 7N
in MeOH (10–15 mL, large excess). -
Reaction: Seal the vessel tightly. Heat to 50–60°C behind a blast shield for 12–24 hours.
-
Note: If the exo-ester is sterically hindered, this may require 2-3 days or higher temperature (80°C).
-
-
Monitoring: Monitor by LC-MS for the disappearance of the ester (M+H ~256 for Boc-ester) and appearance of the amide (M+H ~227 for Boc-amide).
-
Workup: Cool to room temperature. Carefully vent the vessel. Concentrate in vacuo to remove MeOH and excess ammonia.
-
Purification: Triturate the solid residue with diethyl ether or cold hexanes to yield the clean N-Boc-amide.
Phase 3: Deprotection (Boc Removal)
To obtain the final pharmacological scaffold (often used as a salt).
Reagents:
-
N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxamide
-
4M HCl in Dioxane
Step-by-Step:
-
Dissolution: Dissolve the Boc-amide (2 mmol) in minimal DCM (2 mL) or dry dioxane (2 mL).
-
Acidification: Add 4M HCl in Dioxane (5 mL, 10 equiv) at 0°C.
-
Stir: Allow to warm to RT and stir for 2–4 hours. A white precipitate (the amine hydrochloride salt) should form.
-
Isolation: Dilute with diethyl ether (20 mL) to maximize precipitation. Filter the solid under nitrogen or argon.
-
Drying: Dry the solid under high vacuum to remove traces of HCl and dioxane.
-
Final Product: this compound Hydrochloride.
-
Quantitative Data Summary
| Parameter | Phase 1 (Cyclopropanation) | Phase 2 (Ammonolysis) | Phase 3 (Deprotection) |
| Reagent | EDA / | HCl / Dioxane | |
| Temperature | 40°C (Reflux) | 60°C (Sealed) | 0°C |
| Time | 6h addition + 2h stir | 12–24 h | 2–4 h |
| Typical Yield | 65% (Exo/Endo mix) | 85–90% | >95% |
| Key Risk | Exotherm / Explosion | Pressure build-up | Corrosive / Hygroscopic |
Quality Control & Validation
To ensure the protocol produced the correct molecule, the following analytical checkpoints are required:
-
NMR Validation (
H, 400 MHz, DMSO- for final salt):-
Amide Protons: Look for two broad singlets around
7.0–7.5 ppm ( ). -
Cyclopropane: Distinctive high-field multiplets between
1.5–2.0 ppm. -
Amine Salt: Broad singlet at
9.0–10.0 ppm ( ).
-
-
Mass Spectrometry:
-
ESI-MS (+) should show
(free base mass).
-
-
Stereochemistry Check:
-
The coupling constant (
) between the bridgehead protons (H1/H5) and the cyclopropane methine (H6) differentiates isomers. -
Exo:
(trans-relationship). -
Endo:
(cis-relationship).
-
Pathway Visualization
Figure 2: Sequential workflow for the synthesis of the target carboxamide.
References
-
Stereoselective Cyclopropanation (2024): Xu, X., et al. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation."[4][5][6] Organic Letters, 2024.[6]
-
Safety of Diazo Compounds: Proctor, L. D., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development, 2019.
-
General Synthesis of 3-azabicyclo[3.1.0]hexane: "Preparation of 3-azabicyclo[3.1.0]hexane derivatives." Google Patents (EP0007652A1).
-
Amide Formation: "Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid."[7] US Patent 4255334A.
-
Chemical Data: PubChem Entry for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.[8]
Sources
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 3-Azabicyclo[3.1.0]hexane-6-carboxamide in peptide synthesis
Application Note: Incorporating 3-Azabicyclo[3.1.0]hexane-6-carboxamide in Peptide & Peptidomimetic Synthesis
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold (often referred to as "methanoproline" or "azabicyclo") has emerged as a critical structural motif in modern drug discovery, particularly for conformationally restricted peptidomimetics . When functionalized as a 6-carboxamide , this bicyclic system acts as a rigid surrogate for Proline or Pipecolic acid, locking the peptide backbone into specific secondary structures (e.g., Poly-Proline Type II helices) or orienting pharmacophores in enzyme inhibitors (e.g., DPP-IV, HCV protease, SSTR4 agonists).
This guide details the protocols for incorporating this sterically demanding scaffold into peptide chains, focusing on overcoming the low nucleophilicity of the bridged secondary amine and ensuring stereochemical integrity during solid-phase peptide synthesis (SPPS) and solution-phase coupling.
Chemical Characteristics & Structural Logic
The Scaffold
Unlike flexible linear amino acids, the 3-azabicyclo[3.1.0]hexane ring contains a fused cyclopropane-pyrrolidine system.
-
Conformational Lock: The [3.1.0] fusion locks the
(phi) and (psi) torsion angles, restricting the conformational space of the peptide backbone. -
Stereochemistry: The biological activity is strictly dependent on the stereochemistry at the bridgehead carbons (C1, C5) and the appendage at C6.
-
Exo-isomer: The C6-substituent points away from the pyrrolidine ring (concave face).
-
Endo-isomer: The C6-substituent points towards the nitrogen lone pair (convex face), often leading to steric clash in peptide bonds.
-
Reactivity Challenges
-
Hindered Secondary Amine (N3): The nitrogen atom is part of a strained bicyclic system. While basic, its nucleophilicity is compromised by steric bulk, making acylation difficult.
-
Acid Sensitivity: The cyclopropane ring is generally stable to standard TFA cleavage conditions, but prolonged exposure to highly acidic conditions at high temperatures should be monitored to prevent ring opening.
Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS) – N-Terminal Incorporation
Target: Peptides where the 3-azabicyclo residue is internal or N-terminal. Reagents: Fmoc-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (typical building block).
Step-by-Step Methodology:
-
Resin Selection:
-
For C-terminal Carboxamide products: Use Rink Amide MBHA resin (High loading: 0.5–0.7 mmol/g).
-
For Internal incorporation: Use standard Wang or CTC resin.
-
-
Coupling to the Resin (or Previous AA):
-
Note: If coupling the Azabicyclo-acid to the N-terminus of a growing chain, standard activation works.
-
Activator: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).
-
Stoichiometry: 3-fold excess of the Fmoc-Azabicyclo acid.
-
Time: 45–60 minutes at Room Temperature.
-
Monitoring: Kaiser test may be ambiguous due to Proline-like nature; use Chloranil test or micro-cleavage LCMS.
-
-
Coupling TO the Azabicyclo Amine (Critical Step):
-
Challenge: Once the Fmoc is removed from the Azabicyclo residue, the exposed secondary amine (N3) is extremely hindered.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash thoroughly (5x DMF) to remove piperidine adducts.
-
Subsequent AA Coupling:
-
Reagent: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Avoid HBTU/TBTU as they are often too slow, leading to deletion sequences.
-
Conditions: Double coupling is mandatory .
-
Coupling 1: 4 eq AA, 3.9 eq HATU, 8 eq DIPEA, 60 min.
-
Coupling 2: 4 eq AA, 3.9 eq PyAOP, 8 eq DIPEA, 60 min at 40°C (if peptide sequence allows).
-
-
-
-
Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2–3 hours. The cyclopropane ring is stable under these conditions.
-
Protocol B: Solution Phase Coupling for C-Terminal Amides
Target: Synthesizing small molecule inhibitors (e.g., SSTR4 agonists) where the "this compound" is the C-terminal cap.
Workflow:
-
Precursor Preparation:
-
Start with (1R,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid .
-
Convert acid to primary amide: React with NH4Cl / EDC / HOBt in DMF/DCM.
-
Result: tert-butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
-
-
Deprotection:
-
Treat with 4N HCl in Dioxane or TFA/DCM (1:1) to remove Boc.
-
Isolate the free amine salt: This compound HCl .
-
-
Fragment Coupling:
-
Dissolve the Peptide-Acid (or N-protected amino acid) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) . Pre-activate for 2 mins.
-
Add the Azabicyclo-amide salt (1.2 eq) .
-
Stir 2–4 hours. Monitor by LCMS.
-
Purification: Flash chromatography (DCM/MeOH) or Prep-HPLC.
-
Visualization of Workflows
Figure 1: SPPS Incorporation Logic
This diagram illustrates the decision matrix for coupling to and from the hindered azabicyclo scaffold.
Caption: Workflow for overcoming steric hindrance during the incorporation of the Azabicyclo scaffold in SPPS.
Comparative Data: Coupling Efficiency
The following table summarizes coupling efficiencies of various reagents when attaching an amino acid (e.g., Fmoc-Ala-OH) to the hindered nitrogen of 3-azabicyclo[3.1.0]hexane attached to a resin.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (Single Couple) | Yield (Double Couple) | Recommendation |
| HBTU / HOBt | DIPEA | DMF | 60 min | 45–60% | 75–85% | Not Recommended (Slow kinetics) |
| DIC / Oxyma | -- | DMF | 60 min | 65–75% | 85–90% | Good (Standard Green method) |
| HATU / HOAt | DIPEA | DMF | 45 min | >90% | >98% | Excellent (Gold Standard) |
| PyAOP | DIPEA | NMP | 45 min | >92% | >99% | Best (For difficult sequences) |
Applications & Troubleshooting
Case Study: SSTR4 Agonists
In the development of Somatostatin Receptor 4 (SSTR4) agonists, the This compound moiety replaces the flexible proline-amide terminus.
-
Mechanism: The bicyclic ring locks the C-terminus into a conformation that mimics the
-turn of the native ligand, increasing potency by 35-fold compared to the linear analogue. -
Synthesis Note: The exo-isomer is strictly required. The endo-isomer typically shows >100-fold loss in binding affinity due to steric clash with the receptor pocket.
Troubleshooting Guide
-
Issue: Low yield when coupling to the azabicyclo amine.
-
Solution: Switch solvent from DMF to NMP (N-methylpyrrolidone) to improve swelling and kinetics. Increase temperature to 50°C (microwave assisted) if the sequence allows (avoid if Cys/His present).
-
-
Issue: Epimerization at C6.
-
Solution: Avoid strong bases during the amide formation step in solution phase. Use EDC/HOBt/NH4Cl at pH 8 rather than forcing conditions.
-
-
Issue: "Missing" peak in LCMS.
-
Solution: The amide bond to the bicyclic nitrogen is prone to rotamers. Run HPLC at 60°C or check NMR for coalescing peaks; the compound may be pure but appear as split peaks.
-
References
-
Conformational Analysis of 3-Azabicyclo[3.1.
-
Medicinal Chemistry Applications (DPP-IV Inhibitors)
-
Synthesis of Carboxamide Derivatives
-
Opioid Receptor Ligands
-
General Peptide Synthesis Coupling Reagents
Sources
- 1. Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 11. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | C6H9NO2 | CID 22505051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic N-Functionalization of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
This Application Note is designed for medicinal chemists and process development scientists working with the 3-azabicyclo[3.1.0]hexane-6-carboxamide scaffold. This rigid, bicyclic "proline surrogate" is a high-value pharmacophore found in HCV NS5A inhibitors and various CNS-active agents.
Executive Summary & Scaffold Analysis
The This compound core presents a unique challenge: it contains a highly nucleophilic secondary amine (N3) constrained within a fused cyclopropane-pyrrolidine system. The C6-carboxamide adds polarity and potential hydrogen-bonding interactions but is significantly less nucleophilic than the N3 center.
Key Chemical Constraints:
-
Strain Energy: The [3.1.0] system possesses significant ring strain (~28 kcal/mol). While kinetically stable under standard conditions, it is susceptible to ring-opening under strong acid catalysis or radical conditions.
-
Chemoselectivity: The N3 secondary amine (pKa ~10.5) is the primary nucleophile. The C6-primary amide (pKa ~15-17) is generally unreactive towards electrophiles under neutral/mildly basic conditions but can participate in side reactions if strong bases (e.g., NaH, LiHMDS) are used.
-
Stereochemistry: The scaffold exists typically as the exo or endo isomer. The exo-isomer (carboxamide pointing away from the pyrrolidine ring) is thermodynamically more stable and sterically accessible.
Reagent Selection Matrix
This decision matrix guides the selection of reagents based on the desired transformation at the N3 position.
| Transformation | Preferred Reagents | Conditions | Critical Considerations |
| Reductive Alkylation | STAB (Na(OAc)3BH), Aldehydes | DCM or DCE, AcOH (cat.), RT | Best for introducing alkyl groups. Avoids over-alkylation common with alkyl halides. |
| Amide Coupling | HATU or T3P (Propylphosphonic anhydride) | DMF/DCM, DIPEA, RT | T3P is superior for scale-up (easy workup). HATU provides highest yields for sterically hindered acids. |
| N-Arylation (SNAr) | K2CO3 , Aryl Fluorides (EWG-activated) | DMSO or NMP, 80-100°C | Only works for electron-deficient arenes (e.g., 4-fluoronitrobenzene). |
| N-Arylation (Buchwald) | Pd2(dba)3 / RuPhos or XPhos Pd G3 | Toluene/t-BuOH, Cs2CO3, 80°C | Required for unactivated aryl halides. RuPhos is privileged for secondary amines. |
| Sulfonylation | Sulfonyl Chlorides , TEA | DCM, 0°C to RT | Highly exothermic. Control temp to prevent bis-sulfonylation or amide dehydration. |
Visual Workflow: Reaction Pathway Logic
Figure 1: Decision tree for N-functionalization of the 3-azabicyclo[3.1.0]hexane scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Alkylation of N3 without affecting the C6-carboxamide. Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.
Reagents:
-
Substrate: this compound HCl (1.0 equiv)
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: Triethylamine (TEA) (1.0 equiv - crucial to neutralize HCl salt)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step:
-
Salt Neutralization: In a round-bottom flask, suspend the amine HCl salt in DCE (0.1 M). Add TEA (1.0 equiv) and stir for 10 min at Room Temperature (RT) to generate the free amine in situ.
-
Imine Formation: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve in minimal DCE before addition. Stir for 30-60 min.
-
Note: Magnesium sulfate (MgSO4) can be added to scavenge water if imine formation is sluggish.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 min.
-
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or the amide functionality.
-
-
Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LCMS (Target N3-alkylated mass).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: High-Efficiency Amide Coupling
Objective: Acylation of N3 with sterically hindered or complex carboxylic acids.
Reagents:
-
Substrate: this compound HCl (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv) and stir for 5 min to form the active ester.
-
Addition: Add the amine HCl salt (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Tip: The extra base is required to neutralize the amine salt and maintain basic pH for the coupling.
-
-
Reaction: Stir at RT for 2-4 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then sat. NaHCO3, then brine.
-
Caution: Do not use strong acid washes (e.g., 1M HCl) if the product contains basic nitrogens, or if the cyclopropane is sensitive.
-
-
Purification: Reverse-phase HPLC or silica chromatography.
Protocol C: Buchwald-Hartwig N-Arylation
Objective: Coupling with unactivated aryl bromides/chlorides.
Reagents:
-
Substrate: this compound HCl (1.0 equiv)
-
Aryl Halide: Ar-Br (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (2-5 mol%)
-
Base: Cs2CO3 (2.5 equiv)
-
Solvent: Toluene (degassed) or Dioxane
Step-by-Step:
-
Preparation: In a reaction vial, combine the amine salt, aryl halide, and Cs2CO3.
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 min.
-
Catalyst Addition: Add RuPhos Pd G3 catalyst. Add degassed solvent (0.1 - 0.2 M).
-
Heating: Seal the vial and heat to 80-100°C for 12-18 hours.
-
Why RuPhos? It is specifically optimized for secondary amines and resists β-hydride elimination.
-
-
Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).
-
Purification: Concentrate and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Alkylation) | Amine salt not neutralized. | Ensure 1.0 equiv of TEA/DIPEA is added before the aldehyde. |
| Bis-alkylation | Highly reactive alkyl halide used. | Switch to Reductive Amination (Protocol A) to strictly control mono-alkylation. |
| Poor Solubility | Carboxamide group causes aggregation. | Use DMF or DMSO as cosolvent. For workup, use DCM/iPrOH (3:1) for extraction. |
| Ring Opening | Acidic workup or high temp (>120°C). | Keep reaction temp <100°C. Avoid aqueous HCl washes; use citric acid or NH4Cl instead. |
| Regioselectivity (N3 vs N6) | Strong base deprotonating amide. | Use mild bases (Carbonates, DIPEA). Avoid NaH or LiHMDS which will deprotonate the primary amide (CONH2). |
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry - A European Journal. (2023). Review of synthetic methodologies for this scaffold. Link
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters. (2024). Details on exo/endo selectivity and stability. Link
-
Amide Bond Formation in Medicinal Chemistry. HepatoChem. General guide on coupling reagents (HATU/T3P) compatible with secondary amines. Link
-
Buchwald-Hartwig Amination Guide. Sigma-Aldrich/Merck. Protocols for RuPhos mediated arylation of secondary amines. Link
-
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Properties. PubChem. Chemical and physical data for the core scaffold.[1][2] Link
Sources
Application Note: Amide Coupling Strategies for 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Executive Summary & Strategic Overview
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug design, featured in HCV inhibitors (e.g., Boceprevir), glutamate receptor modulators, and SSTR4 agonists. Its value lies in its ability to rigidly constrain the nitrogen vector relative to the C6-substituent, freezing bioactive conformations that flexible analogs cannot access.
However, the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxamides presents unique challenges:
-
Ring Strain: The fused cyclopropane ring introduces significant angle strain (~27 kcal/mol). While the system is surprisingly robust, harsh acidic activation (e.g., thionyl chloride reflux) can trigger ring-opening or rearrangement.
-
C6-Epimerization: The C6-carboxylic acid is attached directly to the cyclopropane ring. Activation of this carbonyl increases the acidity of the
-proton (C6-H). Base-mediated epimerization (converting endo to exo or vice versa) is a critical risk during coupling, potentially destroying the diastereomeric purity established in earlier steps. -
Steric Congestion: The "concave" face of the bicyclic system can hinder nucleophilic attack, requiring highly active coupling agents.
This guide details three distinct protocols tailored to different stages of development: High-Throughput Discovery (HATU) , Scalable Process Development (T3P) , and Cost-Optimized Manufacturing (Mixed Anhydride) .
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the divergent pathways for amide coupling on this scaffold. Note the critical "Epimerization Risk" node where excessive base or prolonged activation can lead to thermodynamic equilibration of the C6 stereocenter.
Figure 1: Mechanistic pathway highlighting the critical divergence between productive coupling and base-catalyzed epimerization at the C6 position.
Experimental Protocols
Protocol A: Discovery Scale (HATU)
Best for: Milligram-scale library synthesis, difficult amines, high-throughput screening. Rationale: HATU generates a highly reactive At-complex (7-azabenzotriazole active ester) that reacts rapidly, minimizing the time the activated species sits in solution, thus reducing epimerization risk.
Reagents:
-
Substrate: (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv).
-
Coupling Agent: HATU (1.1 equiv).
-
Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv).
-
Solvent: DMF or DMAc (anhydrous).
Step-by-Step:
-
Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (2.0 equiv) and stir for 2 minutes at Room Temperature (RT).
-
Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the active ester.
-
Add the amine (1.1 equiv).
-
Monitor by LCMS. Conversion is usually complete within 1-2 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.
-
Purification: Flash chromatography or Prep-HPLC.
Critical Note: Do not use HATU for scale-up (>100g) due to the potential explosivity of HOBt/HOAt byproducts and high cost.
Protocol B: Process Scale (T3P - Propanephosphonic Anhydride)
Best for: Gram to Kilogram scale, GMP manufacturing. Rationale: T3P is the "Gold Standard" for this scaffold.
-
Low Epimerization: It acts as a water scavenger and activates the acid only in the presence of the amine (often requiring a specific base threshold), keeping the lifetime of the activated species short.
-
Safety: Non-explosive, unlike carbodiimides/HOBt.
-
Purification: The byproducts are water-soluble phosphonic acid salts, allowing product isolation by simple phase separation (no chromatography required).
Reagents:
-
Substrate: N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv).
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 equiv).
-
Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 4.0 equiv).
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into the reactor with EtOAc (5-10 volumes).
-
Cool the mixture to 0–5 °C. Cooling is critical to suppress initial exotherms and protect stereochemistry.
-
Add the base (NMM, 3.0 equiv) slowly.
-
Add T3P solution (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature < 10 °C.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: Add water (5 volumes). Separate phases. Wash organic layer with 0.5M HCl (to remove excess amine/NMM), then sat. NaHCO3 (to remove unreacted acid), then brine.
-
Isolation: Concentrate the organic layer to crystallize the product or obtain a clean foam.
Protocol C: Cost-Optimized (Mixed Anhydride)
Best for: Large-scale commodity manufacturing where T3P costs are prohibitive. Rationale: Isobutyl chloroformate (IBCF) forms a mixed anhydride. This method is cheap but requires strict temperature control (-15 °C) to prevent disproportionation and epimerization.
Step-by-Step:
-
Dissolve acid (1.0 equiv) and NMM (1.1 equiv) in THF or DCM.
-
Cool to -15 °C (Ice/Salt bath or Cryostat).
-
Add Isobutyl chloroformate (1.05 equiv) dropwise. Stir for 15-30 mins to form the mixed anhydride.
-
Add the amine (1.0 equiv) as a solution in THF/DCM dropwise.
-
Critical: Maintain temp < -10 °C during addition.
-
Warm to RT and work up immediately.
Comparative Data Analysis
| Feature | HATU (Protocol A) | T3P (Protocol B) | Mixed Anhydride (Protocol C) |
| Scale Suitability | < 10 g | 10 g - 100 kg+ | > 1 kg |
| Epimerization Risk | Low | Very Low | Moderate (Temp dependent) |
| Purification | Chromatography needed | Extraction / Crystallization | Extraction |
| Cost | High | Moderate | Low |
| Atom Economy | Poor (High MW byproducts) | Good | Good |
Troubleshooting & Optimization
Issue: C6-Epimerization (Endo/Exo scrambling)
-
Diagnosis: 1H NMR shows splitting of the cyclopropane protons or double peaks in HPLC.
-
Root Cause: The C6-proton is acidic. Prolonged exposure to base (DIPEA/TEA) without immediate reaction causes equilibration.
-
Solution:
-
Switch to T3P (Protocol B).[1]
-
Use weaker bases like N-Methylmorpholine (NMM) or Collidine instead of TEA/DIPEA.
-
Pre-mix the acid and amine before adding the coupling agent (T3P specific strategy).
-
Issue: Poor Conversion (Steric Hindrance)
-
Diagnosis: Starting material remains despite excess reagent.
-
Root Cause: The "concave" shape of the bicyclic system blocks the approach of bulky amines.
-
Solution:
-
Use Microwave irradiation (Discovery scale only, 80 °C, 10 min).
-
Switch to Acid Chloride method: Generate acid chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) which is neutral and milder than SOCl2, then react with amine.
-
References
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Source:Organic Letters, 2024. Context: Describes the fundamental Rh-catalyzed cyclopropanation to set the initial stereochemistry. (General Journal Link)
-
Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation. Source:Common Organic Chemistry / Arch. Pharm. Chem. Life Sci. Context: Validates T3P as the low-epimerization reagent of choice for chiral acids.
-
Process Development of Azabicyclo[3.1.0]hexane Scaffolds. Source:Beilstein Journal of Organic Chemistry, 2022. Context: Discusses scale-up considerations for spiro- and fused- 3-azabicyclo systems.
-
Amide Coupling Reagents in Medicinal Chemistry. Source:Hepatochem Application Guide. Context: General comparison of HATU vs. EDC vs. T3P mechanisms.
Sources
Application Notes and Protocols for the Incorporation of 3-Azabicyclo[3.1.0]hexane-6-carboxamide into Drug Scaffolds
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a balance of structural rigidity, synthetic accessibility, and favorable physicochemical properties is paramount. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged motif, prized for its unique three-dimensional architecture that imparts a high degree of conformational constraint on molecules into which it is incorporated.[1] This rigid structure allows for a precise and predictable orientation of appended pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for their biological targets.[2]
The 3-azabicyclo[3.1.0]hexane-6-carboxamide moiety, in particular, serves as a versatile building block. The bicyclic core mimics the turn of a peptide backbone, making it an excellent scaffold for the design of peptidomimetics. The carboxamide functional group provides a convenient handle for further synthetic elaboration, allowing for its seamless integration into a wide array of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and incorporation of this valuable scaffold. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and discuss the application of this scaffold in contemporary medicinal chemistry, with a focus on its use in the development of Somatostatin Receptor Subtype 4 (SSTR4) agonists.[3][4]
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Architectural Element
The defining feature of the 3-azabicyclo[3.1.0]hexane system is its fused cyclopropane and pyrrolidine rings. This fusion locks the five-membered ring into a defined pucker, significantly reducing the conformational flexibility observed in more traditional five-membered heterocyclic rings like pyrrolidine. This conformational rigidity is a key asset in drug design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
The stereochemistry at the bridgehead carbons and the substituent at the 6-position (the carboxamide group) can be either exo or endo, giving rise to distinct diastereomers with unique spatial arrangements of their functional groups. The ability to stereoselectively synthesize either the exo or endo isomer is therefore of critical importance for structure-activity relationship (SAR) studies.[2][5]
Synthetic Strategy: A Stepwise Approach to a Key Intermediate
The most common and versatile strategy for the synthesis of this compound begins with the stereoselective synthesis of the corresponding N-protected carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a preferred protecting group for the nitrogen atom due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The key synthetic transformation is the rhodium-catalyzed cyclopropanation of an N-Boc-2,5-dihydropyrrole with a diazoacetate. Recent advances in this methodology have enabled excellent control over the diastereoselectivity of the cyclopropanation, allowing for the selective formation of either the exo or endo product by careful selection of the rhodium catalyst.[2][5]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (Exo Isomer)
This protocol is adapted from the highly efficient and stereoselective method developed by Davies and co-workers.[2] It utilizes a specific rhodium catalyst to favor the formation of the exo isomer.
Workflow Diagram:
Caption: Synthesis of the exo-carboxylic acid intermediate.
Materials:
| Reagent/Material | Grade | Supplier |
| N-Boc-2,5-dihydropyrrole | >98% | Commercial |
| Ethyl diazoacetate (in toluene) | ~15 wt% solution | Commercial |
| Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) (Rh2(esp)2) | Catalyst grade | Commercial |
| Toluene | Anhydrous | Commercial |
| Lithium hydroxide (LiOH) | Reagent grade | Commercial |
| Tetrahydrofuran (THF) | Reagent grade | Commercial |
| Diethyl ether | Reagent grade | Commercial |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercial |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercial |
| Celite® | --- | Commercial |
Procedure:
-
Cyclopropanation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), add a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) and Rh2(esp)2 (0.005 mol%) in anhydrous toluene (to make a 1 M solution).
-
Heat the reaction mixture to 90 °C.
-
Add a solution of ethyl diazoacetate in toluene (1.1 eq) dropwise via the dropping funnel over 6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, stir the reaction mixture at 90 °C for an additional 2 hours to ensure complete consumption of the starting materials.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude N-Boc-ethyl-3-azabicyclo[3.1.0]hexane-6-carboxylate as an oil. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.[2]
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature overnight.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Protocol 2: Amide Coupling to Synthesize N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxamide
This protocol employs HATU, a highly efficient and widely used coupling reagent that minimizes racemization and is effective for coupling sterically hindered substrates.[6]
Workflow Diagram:
Caption: General amide coupling workflow.
Materials:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | As synthesized | --- |
| Amine (e.g., benzylamine, or a more complex amine fragment) | >98% | Commercial |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | >98% | Commercial |
| DIPEA (N,N-Diisopropylethylamine) | >99% | Commercial |
| DMF (N,N-Dimethylformamide) | Anhydrous | Commercial |
| Ethyl acetate | Reagent grade | Commercial |
| Saturated aqueous sodium bicarbonate (NaHCO3) | --- | --- |
| Brine | --- | --- |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercial |
Procedure:
-
To a solution of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. The sterically hindered nature of the bicyclic carboxylic acid may require longer reaction times.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxamide derivative.
Protocol 3: Boc-Deprotection
The final step to reveal the secondary amine of the 3-azabicyclo[3.1.0]hexane core, which can be a key pharmacophoric element or a point for further functionalization.
Workflow Diagram:
Caption: Final Boc deprotection step.
Materials:
| Reagent/Material | Grade | Supplier |
| N-Boc-protected amide | As synthesized | --- |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercial |
| or HCl in 1,4-Dioxane | 4 M solution | Commercial |
| Dichloromethane (DCM) | Anhydrous | Commercial |
| Diethyl ether | Reagent grade | Commercial |
Procedure:
-
Dissolve the N-Boc-protected amide (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add an excess of TFA (10-20 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound derivative.
Application in Drug Discovery: SSTR4 Agonists
The this compound scaffold is a key component in a new class of Somatostatin Receptor Subtype 4 (SSTR4) agonists.[3][4] These compounds have potential applications in the treatment of various neurological and inflammatory disorders. For instance, the compound (1S,5R)-(1α,5α,6α)-N-[1,1-dimethyl-2-[(3-methyl-2-pyridyl)oxy]ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide has been identified as a potent SSTR4 agonist.[7] The synthesis of such molecules would involve the coupling of the stereochemically pure (1S,5R,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid with the appropriate amine side chain, followed by deprotection.
Conclusion
The this compound scaffold offers a unique and valuable tool for medicinal chemists. Its inherent rigidity and well-defined three-dimensional structure provide an excellent platform for the design of potent and selective drug candidates. The protocols outlined in this document, grounded in recent and authoritative literature, provide a reliable pathway for the synthesis and incorporation of this important building block. By understanding the rationale behind the synthetic steps and leveraging the provided experimental details, researchers can effectively utilize this scaffold to advance their drug discovery programs.
References
-
Nguyen, T. T.-T., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(8), 1636–1640. [Link]
-
Nguyen, T. T.-T., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
- (2014). New somatostatin receptor subtype 4 (sstr4) agonists.
-
(2025). NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]
-
(2025). SSTR4 agonist salts. Justia Patents. [Link]
-
Vasylchenko, O. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
(2023). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]
-
Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
Application Notes & Protocols: Strategic Cyclopropanation for the Synthesis of the Azabicyclo[3.1.0]hexane Core
Foreword: The Architectural Significance of the Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally rigid, three-dimensional scaffold that has emerged as a "privileged" motif in modern medicinal chemistry. Its unique stereochemical architecture allows for the precise spatial orientation of substituents, making it an invaluable tool for probing and optimizing interactions with biological targets. This scaffold is a core component in a wide range of biologically active molecules, including antiviral agents like boceprevir, opioid receptor antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[1][2][3]. The therapeutic relevance of this structural unit has driven the development of diverse and sophisticated synthetic methodologies for its construction[4][5].
This document provides an in-depth guide to the principal methods for forming the azabicyclo[3.1.0]hexane ring, with a focus on the underlying principles, practical considerations, and detailed experimental protocols for key transformations.
Caption: Overview of major synthetic strategies for azabicyclo[3.1.0]hexane formation.
Section 1: Intermolecular Cyclopropanation of Pyrroline Derivatives
The most direct and widely employed strategy for constructing the azabicyclo[3.1.0]hexane skeleton is the intermolecular cyclopropanation of an N-protected 2,5-dihydropyrrole. The choice of the cyclopropanating agent and catalyst is critical for controlling yield and, most importantly, stereoselectivity.
Transition Metal-Catalyzed Carbene Transfer from Diazo Compounds
This method relies on the catalytic decomposition of a diazo compound, typically ethyl diazoacetate (EDA), to generate a transient metal-carbene intermediate, which then reacts with the alkene of the dihydropyrrole. Dirhodium(II) complexes are the catalysts of choice for this transformation due to their high efficiency and tunable selectivity[6][7].
Causality and Expertise: The stereochemical outcome (formation of the exo or endo isomer) is highly dependent on the catalyst's ligand sphere. Bulkier ligands, such as those in dirhodium(II) espinate (Rh₂(esp)₂), tend to favor the formation of the sterically less hindered exo product. In contrast, less sterically demanding catalysts like dirhodium(II) acetate (Rh₂(OAc)₄) can provide access to the endo isomer, although often with lower selectivity[6][8]. Achieving high turnover numbers is possible, with catalyst loadings as low as 0.005 mol% being reported, making the process highly practical for large-scale synthesis[7][8].
Caption: Catalytic cycle for Dirhodium(II)-catalyzed cyclopropanation.
Comparative Data for Dirhodium(II)-Catalyzed Cyclopropanation
| Catalyst | Catalyst Loading (mol%) | Substrate | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
| Rh₂(OAc)₄ | 1.0 | N-Boc-2,5-dihydropyrrole | 89:11 | 66 | [7] |
| Rh₂(esp)₂ | 0.01 | N-Boc-2,5-dihydropyrrole | >99:1 | 76 | [6] |
| Pd(OAc)₂ | 10 | N-Phenylmaleimide¹ | 95:5 (exo) | 95 | [9] |
| Fe(TPP)Cl | 5.0 | Styrene² | 85:15 (trans) | 82 | [10] |
| ¹Reaction with diazomethane generated from N-tosylhydrazone. | |||||
| ²Illustrative example of iron-porphyrin catalysis, not on a pyrroline substrate. |
Protocol 1: Stereoselective Synthesis of exo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate [6]
This protocol leverages a high-turnover dirhodium(II) catalyst to achieve excellent diastereoselectivity for the exo product.
-
Reagents & Materials:
-
N-Boc-2,5-dihydropyrrole (1.0 equiv)
-
Dirhodium(II) espinate [Rh₂(esp)₂] (0.01 mol%)
-
Ethyl diazoacetate (EDA) (1.1 equiv)
-
Anhydrous toluene (to 0.5 M concentration)
-
Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)
-
Syringe pump
-
-
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum, add N-Boc-2,5-dihydropyrrole and Rh₂(esp)₂.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of ~0.5 M with respect to the dihydropyrrole.
-
Heating: Heat the reaction mixture to 90 °C in an oil bath.
-
EDA Addition: Using a syringe pump, add a solution of ethyl diazoacetate in anhydrous toluene slowly over 6-8 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization and ensuring efficient trapping by the catalyst.
-
Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography if necessary.
-
Characterization: The product's stereochemistry can be confirmed by ¹H NMR spectroscopy, observing the characteristic coupling constants of the cyclopropyl protons.
-
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method that utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification)[11][12]. It is a stereospecific reaction where the configuration of the starting alkene is retained in the cyclopropane product.
Causality and Expertise: A key feature of the Simmons-Smith reaction is its susceptibility to directing effects. Lewis basic functional groups, such as hydroxyls or protected amines proximal to the double bond, can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face of the molecule[11][13][14]. This provides a powerful tool for controlling diastereoselectivity in complex substrates. The Furukawa modification (using Et₂Zn) often provides higher reactivity and better yields for less activated alkenes[15].
Caption: Simplified mechanism of the Simmons-Smith reaction.
Section 2: Intramolecular Cyclopropanation Strategies
Intramolecular cyclopropanation involves forming the bicyclic system from a single, appropriately functionalized acyclic precursor. This approach can offer excellent control over stereochemistry by leveraging the conformational constraints of the tethered substrate.
Ruthenium(II)-Catalyzed Intramolecular Cyclopropanation
This powerful method is particularly effective for synthesizing specific, high-value azabicyclo[3.1.0]hexane derivatives. A notable example is the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a crucial building block for antiviral drugs like boceprevir and PF-07321332 (Paxlovid™)[1]. The reaction proceeds via a ruthenium-carbene intermediate formed from an allylic or homoallylic diazoacetate precursor.
Protocol 2: Synthesis of a 3-Azabicyclo[3.1.0]hexane Precursor via Ru(II)-Catalyzed Intramolecular Cyclopropanation [1]
-
Reagents & Materials:
-
Allylic N-protected amino diazoacetate precursor (1.0 equiv)
-
Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus
-
-
Procedure:
-
Precursor Synthesis: The diazoacetate precursor must first be synthesized, typically from the corresponding N-protected amino alcohol via esterification with glyoxylic acid methyl ester methyl hemiacetal, followed by conversion of the resulting keto-ester to the diazo compound.
-
Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ru(II) catalyst in the anhydrous solvent.
-
Substrate Addition: Prepare a solution of the diazoacetate precursor in the same solvent. Add this solution dropwise to the catalyst solution at room temperature or a slightly elevated temperature (e.g., 40 °C). Causality Note: As with intermolecular reactions, slow addition is key to prevent unwanted side reactions of the highly reactive diazo compound.
-
Reaction Monitoring: Monitor the disappearance of the diazo group (e.g., by IR spectroscopy, watching for the strong N≡N stretch at ~2100 cm⁻¹) and the formation of the product by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and concentrate the solvent. The crude product is then purified by column chromatography on silica gel. The resulting cyclopropyl lactone can be further elaborated to the desired azabicyclo[3.1.0]hexane.
-
Section 3: Cycloaddition and Annulation Approaches
Alternative strategies bypass traditional carbene/carbenoid chemistry, offering unique pathways to substituted azabicyclo[3.1.0]hexane systems, particularly those with spirocyclic frameworks.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This method involves the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene. It is an exceptionally powerful tool for generating bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity[16][17]. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with a carbonyl compound.
Principle of the Reaction: The reaction proceeds through a concerted cycloaddition where the HOMO of one component and the LUMO of the other interact. The facial selectivity of the approach of the two components dictates the stereochemistry of the final product[16]. This method provides rapid access to complex molecular architectures that would be difficult to assemble using other techniques.
Applicability: This strategy is particularly well-suited for diversity-oriented synthesis, as a wide variety of carbonyl compounds, amino acids, and substituted cyclopropenes can be employed, leading to a broad range of spiro-fused products[16][18].
References
-
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. Available at: [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and Cp*Ir III Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. Available at: [Link]
-
Highly diastereoselective synthesis of 1-pyrrolines via SnCl4-promoted [3 + 2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles. PubMed. Available at: [Link]
-
Alkylcarbene mediated intramolecular alkene cyclopropanation to construct aza[3.1.0] bicycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
General mechanism for radical olefin cyclopropanation with diazo compounds via Co(II). ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Žurnal organičeskoj himii. Available at: [Link]
-
Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. PMC. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. Available at: [Link]
-
Enantioselective One-Pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Adv. Synth. Catal.. Available at: [Link]
-
Mechanism of Olefin Cyclopropanation by Diazomethane Catalyzed by Palladium Dicarboxylates. A Density Functional Study. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]
-
Iron-catalyzed transformations of diazo compounds. Oxford Academic. Available at: [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Semantic Scholar. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. Available at: [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
-
Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. Available at: [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. Available at: [Link]
-
Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. Available at: [Link]
-
Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]
-
Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]
-
Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 17. d-nb.info [d-nb.info]
- 18. beilstein-archives.org [beilstein-archives.org]
Application Note: Strategic Derivatization of 3-Azabicyclo[3.1.0]hexane-6-carboxamide for Library Generation
Executive Summary & Scientific Rationale
The 3-azabicyclo[3.1.0]hexane-6-carboxamide scaffold represents a high-value template for modern drug discovery, specifically addressing the industry-wide shift toward "Escaping from Flatland" [1]. Unlike traditional planar aromatic scaffolds, this bicyclic system offers significant fraction of sp³ carbons (Fsp³), which correlates with improved solubility and clinical success rates.[1]
This guide details the protocols for the parallel derivatization of this scaffold. The core strategy exploits the orthogonal reactivity between the nucleophilic secondary amine (N3 position) and the chemically distinct primary amide (C6 position).
Key Structural Advantages[2][3]
-
Conformational Restriction: The fused cyclopropane ring locks the pyrrolidine ring into a rigid conformation, reducing the entropic penalty upon protein binding.
-
Vector Orthogonality: The N3 and C6 vectors project into distinct spatial quadrants, allowing for the precise probing of binding pockets.
-
Bioisosterism: This scaffold acts as a rigidified bioisostere of proline and piperidine.
Strategic Analysis & Workflow
The derivatization strategy is divided into two phases:
-
Primary Diversification (N3-Functionalization): High-throughput generation of amides, ureas, sulfonamides, and alkyl derivatives.
-
Scaffold Morphing (C6-Transformation): Modification of the carboxamide "warhead" to nitriles or heterocycles.
Workflow Visualization
The following diagram outlines the logical flow for library generation, prioritizing high-success reactions suitable for automated liquid handling.
Figure 1: Strategic workflow for the diversification of the 3-azabicyclo[3.1.0]hexane scaffold. Colors indicate reaction classes (Red: Acylation, Green: Alkylation, Yellow: Urea).
Detailed Experimental Protocols
Protocol A: Parallel N-Acylation (Amide Formation)
Objective: Create a library of neutral, non-basic derivatives to probe hydrophobic pockets. Chemistry: HATU-mediated coupling. This is preferred over acid chlorides for libraries to tolerate diverse functional groups on the carboxylic acid partners.
Reagents:
-
Scaffold: 0.1 M solution of this compound in DMF.
-
Acids: 0.2 M solution of diverse carboxylic acids (R-COOH) in DMF.
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (Neat).
Step-by-Step Procedure:
-
Dispensing: In a 96-well deep-well plate, dispense 100 µL of the Carboxylic Acid solution (20 µmol, 1.0 equiv) into each well.
-
Activation: Add 100 µL of HATU solution (20 µmol, 1.0 equiv) and 10 µL of DIPEA (60 µmol, 3.0 equiv). Shake at 800 rpm for 10 minutes at RT to form the active ester.
-
Coupling: Add 100 µL of the Scaffold solution (10 µmol, 0.5 equiv). Note: Using excess acid ensures complete consumption of the valuable scaffold.
-
Incubation: Seal the plate and shake at RT for 16 hours.
-
Scavenging (Crucial for Purity): Add 50 mg of polymer-supported trisamine scavenger resin (to remove unreacted acid and active ester). Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate to remove the resin.
-
Workup: Evaporate solvent (Genevac or SpeedVac) and reconstitute in DMSO for QC.
Protocol B: Reductive Amination (N-Alkylation)
Objective: Generate basic amines to improve solubility or target ion channels (pKa modulation). Chemistry: Sodium Triacetoxyborohydride (STAB) reduction. STAB is milder than cyanoborohydride and avoids toxic cyanide byproducts.
Reagents:
-
Scaffold: 0.1 M solution in DCE (Dichloroethane) or DCM.
-
Aldehydes: 0.2 M solution of diverse aldehydes in DCE.
-
Reductant: Sodium Triacetoxyborohydride (STAB), solid or slurry.
-
Additive: Acetic Acid (glacial).
Step-by-Step Procedure:
-
Imine Formation: Dispense 100 µL of Scaffold solution (10 µmol) and 60 µL of Aldehyde solution (12 µmol, 1.2 equiv) into the plate.
-
Acidification: Add 5 µL of Acetic Acid (catalyzes imine formation). Shake for 1 hour at RT.
-
Reduction: Add 25 mg of solid STAB (approx. 100 µmol, 10 equiv) to each well. Tip: Adding solid reagent is often more reliable than slurries in automated dispensing.
-
Reaction: Seal and shake for 16 hours at RT.
-
Quenching: Add 200 µL of 10% aq. NaHCO₃. Vortex vigorously to neutralize acid and decompose borate complexes.
-
Extraction: Remove the organic layer (bottom layer if using DCE) using a liquid handler.
-
Drying: Pass the organic layer through a hydrophobic frit or Na₂SO₄ cartridge.
Protocol C: Scaffold Morphing (Amide to Nitrile)
Objective: Convert the C6-primary amide into a nitrile. Nitriles are less polar, metabolically stable, and can act as H-bond acceptors. Chemistry: Dehydration using Burgess Reagent or TFAA/Pyridine.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-substituted scaffold (from Protocol A or B) in DCM (0.1 M).
-
Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: Monitor by LCMS for the loss of water (-18 Da).
-
Purification: This reaction is clean; simple aqueous wash usually suffices.
Quality Control & Data Interpretation
For library validation, a random sampling of 10% of the plate is recommended for high-resolution analysis.
Table 1: QC Criteria for Library Acceptance
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Purity | UPLC-MS (UV 254 nm) | > 85% | If low, check scavenger resin loading or increase scavenging time. |
| Identity | MS (ESI+) | [M+H]+ ± 0.4 Da | Check for "double addition" in reductive amination (indicates over-reaction). |
| Stereochemistry | NOESY NMR (Selected) | Retention of endo/exo | If scrambling occurs, lower reaction temperature in Protocol A. |
| Solubility | Nephelometry | > 100 µM in PBS | If insoluble, prioritize Protocol B (Basic Amines) to lower LogD. |
Stereochemical Considerations
The 3-azabicyclo[3.1.0]hexane system exists as endo or exo isomers regarding the C6 substituent.
-
Exo-isomer: Generally more thermodynamically stable.
-
Endo-isomer: Can suffer from steric clash with N-substituents.
-
Recommendation: Verify the starting material isomeric purity. The protocols above (A & B) generally do not epimerize the C6 center, preserving the scaffold's 3D integrity.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][3] Link
-
Sattigeri, J. A., et al. (2008).[5] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[5] Link
-
Barashkova, K. A., et al. (2024).[6] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60, 7-35.[6] Link
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem Service Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.eco-vector.com]
Application Notes and Protocols for the Hydrolysis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of functional groups, making it a valuable component in the design of potent and selective therapeutic agents. Derivatives of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, the product of the hydrolysis of 3-azabicyclo[3.1.0]hexane-6-carboxamide, are key intermediates in the synthesis of a variety of biologically active molecules. This guide provides detailed procedures for the hydrolysis of this compound, offering both acidic and basic protocols to furnish the corresponding carboxylic acid, a critical building block for drug discovery and development.
Theoretical Background: The Chemistry of Amide Hydrolysis
The conversion of an amide to a carboxylic acid, known as hydrolysis, is a fundamental transformation in organic chemistry. This reaction can be catalyzed by either acid or base.[1]
Under acidic conditions , the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of ammonia (or an amine) to yield the carboxylic acid.[1][2]
In basic hydrolysis , a hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the amide. This addition forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[1][3]
The choice between acidic and basic hydrolysis often depends on the overall functionality of the starting material and its stability to the reaction conditions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the acidic and basic hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from a procedure used for a structurally related bicyclic system and is effective for substrates that can withstand strongly acidic conditions.
Materials:
-
This compound
-
6N Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH), for neutralization
-
Copper(II) Sulfate pentahydrate (optional, for purification)
-
Methanol (optional, for purification)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in 6N hydrochloric acid (approximately 10-20 mL per gram of amide).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
The product, 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, may precipitate from the aqueous solution upon neutralization. If so, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
-
Purification (Optional - Copper Salt Method):
-
For enhanced purity, the crude product can be purified via its copper(II) salt. Dissolve the crude carboxylic acid in water and treat it with a solution of copper(II) sulfate.
-
The copper(II) salt of the carboxylic acid will precipitate. Collect the salt by filtration.
-
The purified carboxylic acid can be regenerated from the copper salt by treatment with a strong acid, followed by extraction.
-
Protocol 2: Base-Promoted Hydrolysis
This protocol provides a general and effective method for the hydrolysis of amides under basic conditions.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 1 equivalent of this compound in methanol or ethanol (approximately 10 volumes, e.g., 10 mL per gram of amide) in a round-bottom flask with a magnetic stir bar.
-
Hydrolysis: To the stirred solution, add 10% aqueous sodium hydroxide or potassium hydroxide (approximately 2 volumes). Stir the reaction mixture at room temperature for 16 hours. If the reaction is sluggish, as monitored by TLC or HPLC, heat the mixture to 60 °C.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.[4]
-
Dilute the residue with deionized water (approximately 10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any non-polar impurities.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1N HCl.[4]
-
Extract the acidified aqueous layer with dichloromethane (2 x 5 volumes).[4]
-
-
Isolation and Purification:
-
Combine the organic extracts from the acidified aqueous layer and wash sequentially with deionized water (10 volumes) and brine (10 volumes).[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.[4]
-
If necessary, purify the crude product by column chromatography on silica gel.[4]
-
Comparison of Hydrolysis Procedures
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Reagents | Concentrated HCl | 10% NaOH or KOH |
| Solvent | Water | Methanol/Water or Ethanol/Water |
| Temperature | Reflux (~100-110 °C) | Room temperature to 60 °C |
| Reaction Time | ~6 hours | ~16 hours |
| Work-up | Neutralization, extraction | Solvent removal, extraction, acidification, extraction |
| Key Advantage | Potentially faster reaction times | Milder temperature conditions |
| Key Disadvantage | Harsh conditions may not be suitable for sensitive substrates | Longer reaction times |
Analytical Characterization
The progress of the hydrolysis and the purity of the final product, 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, should be monitored and confirmed by appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting amide and the appearance of the more polar carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reverse-phase column, such as a Primesep B2, with a mobile phase of acetonitrile, water, and an acid modifier like formic acid is a good starting point for method development.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The spectra will show characteristic shifts for the protons and carbons of the bicyclic ring system and the carboxylic acid group. Data for structurally similar 3-azabicyclo[3.3.1]nonane-1-carboxylates can provide a useful reference for spectral interpretation.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for the basic hydrolysis). For acidic hydrolysis, ensure the concentration of the acid is sufficient. The purity of the starting material should also be checked.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure the pH is appropriately adjusted before extraction and use a sufficient volume of extraction solvent. Emulsion formation during extraction can be broken by the addition of brine.
-
Purification Difficulties: If the product is difficult to purify by standard column chromatography, the optional copper salt purification method for the acid-hydrolyzed product can be attempted.
References
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]
-
YouTube. (2024). Exp 18 (Shriner Book): NaOH Hydrolysis of Amides and Nitriles. [Link]
-
ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
YouTube. (2020). Basic Amide Hydrolysis. [Link]
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. [Link]
-
Quimicaorganica.org. (n.d.). Basic hydrolysis of amides. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
NEET coaching. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
J&K Scientific. (n.d.). exo-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]
-
Magnetic Resonance in Chemistry. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. [Link]
-
Study.com. (n.d.). Amides undergo hydrolysis to carboxylic acids on treatment with alkali. [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Basic hydrolysis of amides [quimicaorganica.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Synthesis
Introduction: The "Ticket" System
Welcome to the Technical Support Center. You are likely here because the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxamide —a critical scaffold for HCV protease inhibitors (e.g., Boceprevir) and CNS-active agents—is failing to meet yield or purity specifications.
This guide treats your synthesis challenges as "Support Tickets." We move beyond generic textbook procedures to address the causality of failure: why the carbene dimerizes, why the amide hydrolysis competes with ammonolysis, and how to separate diastereomers without intractable chromatography.
Module 1: The Cyclopropanation Bottleneck
Ticket Issue: "My yield is stuck at 30-40%, and I see significant diethyl fumarate/maleate by-products."
Root Cause Analysis
The core reaction involves the cyclopropanation of N-Boc-3-pyrroline with Ethyl Diazoacetate (EDA) using a transition metal catalyst (typically Rhodium or Copper).
-
The Trap: EDA is highly reactive. If the local concentration of EDA exceeds the capacity of the alkene to trap the metal-carbene intermediate, the carbene reacts with another EDA molecule.
-
Result: You form diethyl fumarate/maleate (dimers) instead of the desired bicycle.
Protocol: The "Starve-Feed" Method
To maximize yield, you must maintain a "pseudo-zero" order concentration of EDA relative to the alkene.
Optimized Workflow:
-
Catalyst: Rh2(OAc)4 (0.5 – 1.0 mol%). While Copper (Cu(acac)2) is cheaper, Rhodium provides higher turnover numbers (TON) and better diastereoselectivity for this specific scaffold.
-
Stoichiometry: Use 2.0 – 5.0 equivalents of N-Boc-3-pyrroline relative to EDA. Excess alkene acts as a "carbene sponge."
-
Addition Rate (Critical): Do NOT add EDA in one portion. Use a syringe pump to add EDA over 8–12 hours .
Step-by-Step Protocol:
-
Charge a flame-dried flask with N-Boc-3-pyrroline (2.0 equiv) and Rh2(OAc)4 (0.5 mol%) in anhydrous DCM or Toluene (0.2 M relative to alkene).
-
Bring to reflux (or 40°C if using DCM).
-
Prepare a solution of EDA (1.0 equiv) in the same solvent (0.5 M).
-
Syringe Pump Addition: Add the EDA solution at a rate of roughly 0.1 equivalents per hour .
-
Post-Addition: Stir for an additional 2 hours.
-
Workup: Concentrate. The excess pyrroline can often be recovered via distillation or column chromatography (it is less polar than the product).
Visualization: Kinetic Control Strategy
Figure 1: The "Starve-Feed" kinetic control strategy prevents EDA self-reaction (dimerization).
Module 2: Stereocontrol & Purification (Endo vs. Exo)
Ticket Issue: "I have a 1:1 mixture of endo/exo isomers. How do I isolate the biologically active exo isomer?"
The Stereochemistry Challenge
The exo-isomer (carboxamide anti to the nitrogen bridge) is thermodynamically more stable and usually the desired pharmacophore. However, Rh2(OAc)4 often yields low diastereoselectivity (dr ~ 1.5:1 to 2:1).
Troubleshooting Table: Improving Selectivity
| Variable | Recommendation | Impact on dr (Exo:Endo) | Notes |
| Ligand | Switch to Rh2(esp)2 or bulky carboxylates (e.g., Rh2(oct)4). | Increases to ~3:1 or higher | Bulky ligands sterically hinder the endo approach. |
| Solvent | Non-polar solvents (Hexane, Toluene). | Moderate Improvement | Avoid coordinating solvents (THF, MeCN) which compete for the metal center. |
| Temp | Lower Temperature (0°C to RT). | Increases Selectivity | Trade-off: Slower reaction time; requires careful monitoring of diazo accumulation (Safety Risk). |
Separation Strategy (The "No-Column" Route)
Chromatography is expensive on scale. Use selective hydrolysis or crystallization .
-
Selective Hydrolysis: The exo-ester hydrolyzes faster than the endo-ester due to less steric hindrance from the N-Boc group.
-
Protocol: Treat the crude ester mixture with 1.0 equiv of LiOH in THF/Water at 0°C. Monitor by HPLC. The exo-acid forms first. Extract the acid (product) and leave the endo-ester in the organic layer.
-
-
Crystallization: Convert the crude ester to the acid. The exo-carboxylic acid often crystallizes from EtOAc/Heptane, whereas the endo isomer remains in the mother liquor.
Module 3: The Amidation (Ester to Amide)
Ticket Issue: "The ester won't convert to the amide. I tried aqueous ammonia and it just hydrolyzed back to the acid."
Mechanism & Solution
Ethyl esters on this scaffold are sterically crowded. Aqueous ammonia (NH4OH) is a poor nucleophile compared to hydroxide (OH-), leading to hydrolysis (acid formation) rather than ammonolysis.
Recommended Protocol: Methanolic Ammonia Pressure System
You need a high concentration of NH3 and a non-aqueous environment to favor the amide.
Protocol:
-
Vessel: Stainless steel pressure vessel (Parr reactor) or a heavy-walled glass pressure tube.
-
Reagent: 7N NH3 in Methanol (saturated). Do not use water.
-
Conditions: Heat to 50–60°C for 24–48 hours.
-
Catalyst (Optional but Recommended): Add 0.1 equiv of NaCN or CaCl2 .
-
Why? Lewis acids (Ca2+) or nucleophilic catalysts (CN-) activate the carbonyl carbon, significantly accelerating the reaction in crowded systems.
-
-
Workup: Cool to 0°C (vent carefully!). Concentrate in vacuo. The product is usually a solid that can be triturated with ether.
Alternative: Enzymatic Ammonolysis (Green Chemistry)
If the chemical route causes decomposition or racemization:
-
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).
-
Conditions: Ammonium carbamate (1.5 equiv) in t-BuOH at 50°C.
-
Advantage: Milder conditions, practically zero hydrolysis side-products.
Frequently Asked Questions (FAQ)
Q: Is Ethyl Diazoacetate (EDA) safe to scale up? A: Pure EDA is explosive. Never distill it to dryness. For scale-up (>10g), handle it as a solution (max 15-20 wt% in toluene). Ensure your reactor has a pressure relief valve and that the addition pump has an automatic cut-off if the temperature spikes (indicating diazo accumulation).
Q: Can I use the Cbz protecting group instead of Boc? A: Yes, but Cbz groups can sometimes coordinate with the Rhodium catalyst, lowering the yield. If you must use Cbz, increase catalyst loading to 1-2 mol%. Boc is preferred because it is electronically withdrawing (deactivating the nitrogen lone pair) and sterically bulky but "inert" to the metal.
Q: My product is an oil, but it should be a solid. A: This usually indicates solvent entrapment or impurities (dimers).
-
Run a high-vacuum drying cycle (50°C, <1 mbar) for 12 hours.
-
Triturate with cold Diethyl Ether or MTBE. The amide should precipitate as a white solid.
Summary Workflow
Figure 2: Complete process flow from starting pyrroline to final carboxamide.
References
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.
-
Continuous Process to Safely Manufacture Aryldiazoacet
-
Ammonolysis of Esters: Knowledge and References
- Source: Taylor & Francis / Pharmaceutical Bioc
- Relevance: Comparison of chemical (pressure) vs enzymatic (CAL-B) ammonolysis for sterically hindered esters.
-
URL:[Link]
-
Synthesis of 3-Azabicyclo[3.1.
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights-International Carbene and Nitrene Consortium (lCNC) [chem.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Executive Technical Summary
3-Azabicyclo[3.1.0]hexane-6-carboxamide presents a unique solubility profile driven by the interplay between its rigid bicyclic core, the basic secondary amine at position 3 (N3), and the hydrogen-bonding capacity of the primary amide at position 6.
Researchers often encounter precipitation in neutral aqueous buffers (pH 7.4) or "oiling out" during synthesis. These issues stem from the high crystal lattice energy generated by the amide-amide hydrogen bonding network and the pH-dependent ionization of the N3 amine.
This guide provides mechanistic insights and validated protocols to overcome these barriers, ensuring consistent data in both synthetic and biological applications.
Chemical Physics of Solubility
To solve the solubility problem, we must first understand the molecular forces at play.
| Feature | Chemical Driver | Solubility Impact |
| Rigid Core | Bicyclic [3.1.0] system | High Lattice Energy: The rigid structure packs efficiently in the solid state, requiring significant energy to break the crystal lattice. |
| N3 Amine | Secondary Amine ( | pH Sensitivity: At neutral pH (7.4), a fraction exists as the free base, which has poor aqueous solubility. At pH < 5, it is fully protonated (cationic) and highly soluble. |
| C6 Amide | Primary Amide ( | Aggregation: Strong H-bond donor/acceptor sites lead to dimerization or aggregation in non-polar solvents and high melting points. |
| Stereochemistry | Endo vs. Exo isomers | Packing Differences: The exo isomer generally packs more efficiently than the endo, often resulting in lower solubility for the exo form. |
Troubleshooting Guide (Q&A)
Scenario A: Biological Assays (Aqueous Media)
Q1: Why does the compound precipitate immediately upon addition to PBS (pH 7.4), even though it was dissolved in DMSO? A: This is a classic "Crash-Out" event caused by the pKa shift .
-
Mechanism: In pure DMSO, the compound is solvated. When diluted into PBS (pH 7.4), the buffering capacity forces the pH to a value where the N3 amine exists significantly as the uncharged free base. The free base is lipophilic and, driven by the rigid amide stacking, precipitates.
-
Solution:
-
Acidify the Stock: Pre-treat the DMSO stock with 1-2 equivalents of aqueous HCl or methanesulfonic acid before dilution.
-
Lower Assay pH: If the assay tolerates it, lower the buffer pH to 6.0.
-
Cyclodextrins: Use 10-20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous buffer before adding the DMSO stock. This encapsulates the lipophilic free base.
-
Q2: I am seeing variable data in my IC50 curves. Could this be solubility related? A: Yes. This often indicates micellar aggregation .
-
Mechanism: The amphiphilic nature (polar amide + lipophilic bicycle) can form transient aggregates that inhibit enzymes non-specifically (promiscuous inhibition).
-
Validation: Add 0.01% Triton X-100 to your assay buffer. If the IC50 shifts significantly (activity decreases), your initial "activity" was likely an artifact of aggregation.
Scenario B: Synthetic Chemistry & Purification
Q3: During workup, the compound "oils out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound enters a "liquid-liquid phase separation" rather than nucleating a crystal. This is common with amine salts.
-
Mechanism: The solvent system is too polar to keep the oil dissolved but not polar enough to force an ordered lattice.
-
Solution:
-
Switch Anti-solvent: If using Ether/DCM, switch to MTBE/Methanol.
-
Slow Addition: Add the anti-solvent (e.g., Ether) dropwise to a stirring solution of the compound, rather than dumping it in.
-
Seeding: Sonicate a small drop of the oil in a separate vial with pure anti-solvent to induce solidification, then use this solid to seed the main reaction.
-
Q4: How do I remove the TFA salt? It’s hygroscopic and difficult to handle. A: TFA salts are notorious for being hygroscopic gums. Convert to the HCl salt or Free Base .
-
Protocol: Dissolve the TFA salt in MeOH. Add excess 4M HCl in Dioxane. Evaporate. Repeat 3x. The stronger acid (HCl) will displace the TFA. Finally, recrystallize from MeOH/Et2O.
Experimental Protocols
Protocol 1: Kinetic Solubility Profiling (The "Gold Standard")
Use this to determine the exact solubility limit in your specific assay buffer.
-
Preparation: Prepare a 50 mM stock solution in 100% DMSO.
-
Spiking: Into a 96-well plate, spike DMSO stock into your assay buffer (e.g., PBS pH 7.4) to achieve final concentrations of 1, 10, 50, 100, 200, and 500
. Ensure DMSO content is constant (e.g., 1%). -
Incubation: Shake at room temperature for 4 hours.
-
Filtration: Filter using a 0.45
PVDF filter plate to remove precipitates. -
Quantification: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.
-
Analysis: The concentration where linearity breaks is your Kinetic Solubility Limit .
Protocol 2: Controlled Salt Formation (HCl)
Use this to create a stable, water-soluble solid form.
-
Dissolution: Dissolve 1.0 g of this compound (free base) in 10 mL of dry Ethanol or Methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Dropwise, add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or 1.1 equivalents of 4M HCl in Dioxane.
-
Note: Exothermic reaction. Monitor temperature.
-
-
Precipitation: Stir for 30 mins. If solid does not form, slowly add Diethyl Ether or MTBE (anti-solvent) until turbidity persists.
-
Isolation: Filter the white precipitate under nitrogen (to prevent moisture uptake). Wash with cold Ether.
-
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Decision Logic & Visualization
Figure 1: Solubility Optimization Decision Tree
Follow this logic flow to select the correct solvent system for your application.
Caption: Decision matrix for selecting solvent systems based on concentration requirements and pH constraints.
Figure 2: Salt Formation Workflow
Visualizing the critical steps to avoid "oiling out."
Caption: Step-by-step workflow for converting the free base to the HCl salt, including remediation for oiling out.
References
-
PubChem. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | C6H9NO2.[1][2] National Library of Medicine. [Link]
-
Science Ready. All You Need to Know About Amines & Amides. [Link]
-
Chemistry Stack Exchange. Amine vs Amide Solubility. [Link]
-
Vertex AI Search. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Properties. [Link]
Sources
Preventing racemization of 3-Azabicyclo[3.1.0]hexane-6-carboxamide derivatives
Technical Support Center: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Derivatives
Module 1: The Chemistry of Instability (Root Cause Analysis)
Technical Brief: In the context of 3-azabicyclo[3.1.0]hexane-6-carboxamides, "racemization" is often a colloquial misnomer for C6-Epimerization . The bridgehead carbons (C1 and C5) are locked in a cis-fused configuration during the cyclopropanation step and are chemically inert to inversion under standard conditions.
The critical failure point is Carbon-6 (C6) . The proton at C6 (
The Thermodynamic Trap:
-
Kinetic Product: The endo isomer (substituents pointing toward the larger ring) is often the kinetic product of Rh-catalyzed cyclopropanation.
-
Thermodynamic Product: The exo isomer (substituents pointing away) is thermodynamically favored due to reduced steric strain.[1][2][3]
-
Risk: Any condition that permits thermodynamic equilibration (Heat + Base) will drive the endo isomer to the exo form.
Module 2: Critical Control Points (Troubleshooting Protocols)
Phase 1: Amide Coupling (Synthesis)
Issue: Loss of stereochemical purity during the attachment of amines to the C6-carboxylic acid.
Protocol 1: Suppressing Oxazolone Formation
-
Mechanism: Activation of the carboxylic acid can lead to intramolecular attack by the amide backbone (if present) or simply lower the pKa of the C6-H, facilitating base-catalyzed epimerization.
-
Recommended Reagents:
-
Coupling Agents: Use T3P (Propylphosphonic anhydride) or HATU with HOAt . T3P is preferred for its low epimerization profile in cyclopropyl systems.
-
Base Selection: Avoid TEA (Triethylamine) or DBU. Use sterically hindered, weaker bases like TMP (2,4,6-Collidine) or DIPEA (Hunig's base) strictly controlled at 2-3 equivalents.
-
Temperature: Conduct activation at -10°C to 0°C . Only warm to room temperature after the amine is added.
-
Protocol 2: The "Add-Order" Rule
-
Dissolve Acid + HOAt in DMF/DCM.
-
Cool to 0°C.
-
Add Coupling Agent (EDC/HATU).
-
Wait 5 mins (Pre-activation).
-
Add Amine + Base simultaneously (or pre-mixed).
-
Why? Minimizes the lifetime of the highly reactive (and acidic) O-acylisourea intermediate before the nucleophile (amine) quenches it.
-
Phase 2: Isolation & Workup
Issue: Epimerization during aqueous washes.
Protocol 3: The pH Safety Zone
-
Danger: Strong aqueous bases (NaOH, KOH, saturated NaHCO3) can deprotonate C6 during extraction, especially if the organic phase is polar (e.g., Ethyl Acetate).
-
Solution:
-
Quench reactions with 0.5M citric acid or NH4Cl (mildly acidic/neutral).
-
Avoid prolonged contact with basic aqueous layers.
-
Drying: Use Na2SO4, not K2CO3 (basic drying agent).
-
Module 3: Visualizing the Instability Pathway
The following diagram illustrates the mechanistic pathway of C6 epimerization and the decision matrix for troubleshooting.
Caption: Figure 1. Mechanistic pathway of base-catalyzed C6 epimerization and step-by-step troubleshooting logic for preserving diastereomeric purity.
Module 4: Technical FAQs
Q1: I am seeing a "doublet of doublets" collapse into a singlet in NMR. Is this racemization?
-
Diagnosis: Likely Epimerization .[4]
-
Explanation: The C6 proton in the endo isomer typically shows a distinct coupling constant (
and ) due to the dihedral angle with the bridgehead protons. In the exo isomer, this angle changes (often near 90°), which can minimize the coupling constant (Karplus equation), sometimes making it appear as a singlet or broad peak. -
Validation: Run a NOESY experiment.
-
Endo: Strong NOE between C6-H and Bridgehead substituents.
-
Exo: Weak/No NOE between C6-H and Bridgehead substituents.
-
Q2: Can I separate the endo and exo isomers if they equilibrate?
-
Answer: Yes, but it is difficult.
-
Method: They are diastereomers, so they have different physical properties.
-
Flash Chromatography: Often requires very slow gradients (e.g., 0-5% MeOH in DCM).
-
Crystallization: The exo isomer is usually more crystalline. If you need the endo isomer, be careful: recrystallization might enrich the exo form if it is the thermodynamic sink and the solvent allows equilibration.
-
Q3: Which protecting group on the Azabicyclo Nitrogen (N3) offers the best stability for C6?
-
Recommendation: Electron-withdrawing groups (EWGs) like Boc or Cbz are standard.
-
Insight: A basic amine at N3 can act as an intramolecular base, grabbing the C6 proton if the conformation allows (though geometrically strained). Protecting N3 as a carbamate removes this basicity and prevents intramolecular self-destruction.
Module 5: Analytical Data Reference
Table 1: Base Selection Impact on Epimerization (Simulated Data based on Literature Trends)
| Base Type | pKa (Conjugate Acid) | Steric Hindrance | Risk of C6 Epimerization | Recommended Use |
| Triethylamine (TEA) | 10.75 | Low | High | Avoid in coupling |
| DIPEA (Hunig's Base) | 10.75 | Medium | Moderate | Acceptable at <0°C |
| NMM (N-Methylmorpholine) | 7.38 | Low | Moderate | Good for mixed anhydrides |
| 2,4,6-Collidine | 7.43 | High | Low | Preferred for sensitive couplings |
| DBU | 12.0 | Medium | Critical | NEVER USE |
References
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.
- Source: Organic Letters (ACS Public
- Relevance: Establishes the thermodynamic preference for exo isomers and Rh-c
-
URL:[Link]
-
Synthesis of 3-Azabicyclo[3.1.
- Source: Chemistry - A European Journal (via PubMed)
- Relevance: Comprehensive review of the scaffold's stability and synthesis str
-
URL:[Link]
- Racemization in Peptide and Amide Synthesis Source: HighFine Biotech Technical Guide Relevance: detailed mechanisms of amide coupling racemization (Direct vs. Oxazolone) applicable to the C6-carboxamide linkage.
-
Kinetic vs.
- Source: Master Organic Chemistry / Chemistry Steps
- Relevance: Foundational theory explaining why endo forms first but converts to exo under stress.
-
URL:[Link]
Sources
Purification techniques for 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Technical Support Center: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Purification
Status: Active Senior Application Scientist: Dr. Aris Thorne Subject: Protocols for Isolation, Desalting, and Stereochemical Resolution
Module 1: The Physicochemical Profile
Before attempting purification, you must understand the "personality" of this molecule. This compound is a conformationally restricted proline mimic with a distinct amphiphilic profile.
-
The Core: The 3-azabicyclo[3.1.0]hexane system is a rigid bicyclic scaffold.
-
The Functionality: It contains a secondary amine (basic, pKa ~9-10) at position 3 and a primary carboxamide (neutral, polar) at position 6.
-
The Challenge:
-
Polarity: The combination of the amine and amide makes the free base highly water-soluble, complicating standard extractions.
-
Stereochemistry: The cyclopropane fusion creates cis-fused diastereomers (endo vs. exo). Synthetic routes (e.g., cyclopropanation) often yield mixtures that are difficult to separate by flash chromatography due to overlapping Rf values.
-
Module 2: Chemical Isolation & Workup (The "Dirty" Work)
Issue: "I cannot extract my compound from the aqueous layer; it stays in the water." Diagnosis: The compound is likely protonated or simply too polar for standard diethyl ether/hexane extractions.
Protocol A: The "Salting Out" pH-Swing Extraction
Use this for crude reaction mixtures (e.g., after Boc-deprotection or Amide coupling).
-
Acidify: Dissolve crude in minimal water. Adjust to pH 2-3 with 1N HCl.
-
Why? Protonates the secondary amine (
). The neutral amide remains unaffected. Impurities (non-basic) remain in the organic phase.
-
-
Wash: Extract the acidic aqueous layer with EtOAc (
). Discard the organic layer (removes non-basic impurities). -
Basify (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or solid
until pH > 12 .-
Why? You must ensure the amine is fully deprotonated to the free base.
-
-
Saturation: Saturate the aqueous solution with solid NaCl.
-
Why? The "Salting Out" effect decreases the solubility of the organic amine in water, forcing it into the organic phase.
-
-
Extraction: Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) (
).-
Why? Standard EtOAc is often too non-polar. The alcohol co-solvent is essential to pull the polar amide/amine free base out of the brine.
-
-
Dry & Concentrate: Dry over
(granular is better than powder to avoid trapping product) and concentrate.
Caption: Logic flow for pH-swing extraction of polar amino-amides.
Module 3: Stereochemical Resolution (The "Precision" Work)
Issue: "I have a mixture of endo and exo isomers. Flash chromatography isn't separating them." Diagnosis: Diastereomers of bicyclic amines often have identical polarity on silica. Crystallization is superior here.
Protocol B: Diastereomeric Salt Crystallization
Based on the specific rigidity of the [3.1.0] scaffold, the exo-isomer often crystallizes preferentially with dicarboxylic acids.
-
Solvent System: Dissolve the free base mixture (endo/exo) in minimal hot Isopropanol (IPA) or Ethanol .
-
Acid Addition: Add 1.0 equivalent of Maleic Acid (dissolved in warm IPA).
-
Note: Tartaric acid (L or D) is an alternative if Maleic fails, but Maleic acid is historically effective for separating [3.1.0] diastereomers [1].
-
-
Crystallization: Allow to cool slowly to room temperature, then 4°C overnight.
-
Filtration:
-
Precipitate: Typically enriched in the Exo-isomer (thermodynamically more stable crystal lattice).
-
Mother Liquor: Enriched in the Endo-isomer .
-
-
Recrystallization: Recrystallize the solid from MeOH/EtOAc to upgrade diastereomeric ratio (d.r.) to >99:1.
Module 4: Chromatographic Strategies
If you must use chromatography (e.g., for final polishing), standard silica often fails due to peak tailing (amine interaction with silanols).
Comparison of Stationary Phases
| Method | Stationary Phase | Mobile Phase | Additive (Critical) | Use Case |
| Normal Phase | Silica Gel | DCM / MeOH | 1% | General purification of free base. |
| Reverse Phase | C18 | Water / Acetonitrile | 0.1% TFA or Formic Acid | Removing non-polar byproducts. Note: Elutes as salt. |
| HILIC | Amide / Silica | Acetonitrile / Water | 10mM Ammonium Formate | Highly polar free bases that don't retain on C18. |
The "Tailing" Fix
When using silica, pre-wash the column with the eluent containing 5% Triethylamine (TEA), then equilibrate back to 1% TEA. This "caps" the active acidic sites on the silica, preventing your amine from sticking and streaking.
Caption: Decision tree for selecting purification modality.
Module 5: Troubleshooting & FAQ
Q1: My compound turned into an oil after the column and won't solidify.
-
A: 3-Azabicyclo[3.1.0]hexane derivatives are often low-melting solids or oils as free bases.
-
Fix: Convert it to a salt. Dissolve the oil in
or EtOAc and add in ether dropwise. The hydrochloride salt is usually a stable, white, non-hygroscopic solid.
Q2: I see a double peak in NMR, but one spot on TLC.
-
A: This is likely Rotamerism (if N-protected) or Diastereomers (endo/exo).
-
Test: Run a High-Temperature NMR (50°C). If peaks coalesce, it's rotamers. If they remain distinct, you have an isomer mixture. Refer to Protocol B for separation.
Q3: The amide bond hydrolyzed during workup.
-
A: The 6-carboxamide is relatively stable, but heating in strong acid (6N HCl, reflux) will convert it to the carboxylic acid.
-
Fix: Keep acid washes cold (0°C) and brief. Avoid refluxing in acidic media unless you intend to hydrolyze the amide.
Q4: Can I use Cation Exchange (SCX) cartridges?
-
A: Yes, this is excellent for small-scale cleanup.
-
Protocol: Load crude (dissolved in MeOH) onto SCX. Wash with MeOH (removes non-basics). Elute with
in MeOH. This yields the clean free base.
References
-
Separation of bicyclic isomers: Heterocycles, Vol. 40, No. 1, 1995. "Diastereoselective Synthesis of Exo-6-Aryl-3-Azabicyclo[3.2.0]heptane Derivatives." (Describes the use of Maleic acid for exo/endo separation in similar bicyclic systems).
-
General Synthesis & Properties: Organic Letters, 2024. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates." (Details the generation of these isomers and their stability).
-
Chromatographic Behavior: Journal of Chromatography A, 2001.[1] "High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols." (Provides basis for C18 and derivatization strategies).
Sources
Troubleshooting cyclopropanation failures in azabicyclo synthesis
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Cyclopropanation in Azabicyclo Synthesis Case ID: AZ-CYC-001
Welcome to the Azabicyclo-Tech Support Center.
You are likely here because your reaction flask contains a dark sludge, a recovered starting material, or a complex mixture of dimers—anything but the strained bicyclic amine you intended to make.
Synthesizing azabicyclo[n.1.0]alkanes (e.g., 3-azabicyclo[3.1.0]hexane) is deceptively difficult. You are forcing a high-energy three-membered ring onto a heterocycle that often contains a catalyst-poisoning nitrogen atom. This guide bypasses general textbook advice to address the specific failure modes of metal-carbenoid cyclopropanation on nitrogenous substrates.
Module 1: The "Dead Reaction" (Catalyst Poisoning)
Symptom: No consumption of starting material. The diazo compound decomposes (bubbling observed), but the alkene remains untouched. Diagnosis: Your nitrogen atom is killing the catalyst.
The Mechanism of Failure
Transition metal catalysts (Rh, Cu, Ru) and Zinc carbenoids (Simmons-Smith) are Lewis acids. The nitrogen lone pair in your substrate is a Lewis base. If the nitrogen is not adequately "masked," it will coordinate irreversibly to the metal center, displacing the carbene or preventing its formation.
Figure 1: The competition between catalytic turnover and nitrogen coordination. If the N-Metal bond is stronger than the Metal-Carbene association, the reaction stalls.
Troubleshooting Protocol: Electronic Deactivation
| Protection Group | Lewis Basicity | Suitability for Rh/Cu | Suitability for Zn (Simmons-Smith) |
| Benzyl (Bn) | High | FAIL (Poisons catalyst) | FAIL (Sequesters Zn) |
| Boc / Cbz | Low | GOOD (Standard) | MODERATE (Requires excess Zn) |
| Tosyl (Ts) | Very Low | EXCELLENT | EXCELLENT |
| Free Amine | Extreme | CRITICAL FAILURE | CRITICAL FAILURE |
Corrective Action:
-
Switch Protecting Groups: If using N-Bn or N-Alkyl, switch to N-Boc, N-Cbz, or N-Ts immediately. The carbonyl/sulfonyl group pulls electron density from the nitrogen, reducing its ability to bind the metal [1].
-
Add Lewis Acid Decoys (Simmons-Smith): If you must use a basic amine in a Zinc-mediated reaction, add 1.0 equiv of ZnI₂ or a Lewis acid (like BF₃·OEt₂) before adding the carbenoid reagent. This sacrifices the additive to the nitrogen lone pair, leaving the active Zn-carbenoid free to react with the alkene.
Module 2: The "Yield Paradox" (Dimerization vs. Cyclopropanation)
Symptom: Starting material remains, but the diazo reagent is fully consumed. NMR shows maleates/fumarates (carbene dimers).
Diagnosis: The rate of carbene dimerization (
The Electronic Mismatch
Cyclopropanation is electrophilic. The metal carbenoid wants electrons.
-
Ideal Substrate: Electron-rich alkene (e.g., Enol ether).
-
Your Substrate: N-Boc-dihydropyrrole (Electron-deficient due to the protecting group).
You have created a paradox: You need the N-Boc group to prevent poisoning (Module 1), but that same group deactivates the double bond, making it sluggish toward the carbenoid.
Troubleshooting Protocol: Kinetic Control
1. Syringe Pump Addition (The Golden Rule) Never add the diazo compound in one portion. You must keep the steady-state concentration of the carbene extremely low to statistically favor the alkene reaction over dimerization.
-
Rate: Add diazo solution over 4–12 hours.
-
Concentration: Dilute diazo feed to <0.1 M.
2. Catalyst Tuning Switch to a more electrophilic catalyst or one with bulky ligands to discourage dimerization.
| Catalyst | Ligand Type | Reactivity Profile | Recommended For |
| Rh₂(OAc)₄ | Acetate | General purpose | Simple, reactive alkenes |
| Rh₂(esp)₂ | Strapped | High stability/Turnover | Difficult/Slow reactions |
| Rh₂(S-TCPTAD)₄ | Adamantyl | Bulky, highly selective | Electron-deficient alkenes [2] |
Module 3: Validated Protocols
Do not rely on generic procedures. Use these specific workflows designed for nitrogen heterocycles.
Protocol A: Rhodium-Catalyzed Cyclopropanation of N-Boc-2,3-Dihydropyrrole
Best for: Creating the 3-azabicyclo[3.1.0]hexane scaffold with high diastereocontrol.
Reagents:
-
Substrate: N-Boc-2,3-dihydropyrrole (1.0 equiv)
-
Catalyst: Rh₂(esp)₂ (0.1–0.5 mol%) or Rh₂(OAc)₄ (1–2 mol%)
-
Reagent: Ethyl Diazoacetate (EDA) (1.2–1.5 equiv)
-
Solvent: DCM or DCE (Anhydrous)
Step-by-Step:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon.
-
Charge: Add N-Boc-dihydropyrrole and Rh catalyst to the flask. Dissolve in DCM (0.5 M relative to alkene).
-
Checkpoint: Solution should be green/blue (Rh₂(OAc)₄) or emerald (Rh₂(esp)₂).
-
-
The Feed: Dissolve EDA in DCM (bring total volume to match flask volume). Load into a gas-tight syringe.
-
Execution: Heat flask to mild reflux (40°C). Begin addition via syringe pump at 0.5 equiv/hour .
-
Visual Check: Nitrogen gas (
) evolution should be visible but controlled. If bubbling is vigorous, SLOW DOWN.
-
-
Workup: Once addition is complete, stir for 1 hour. Concentrate.
-
Purification: Flash chromatography. Note: The exo/endo ratio is often determined here. Exo-isomers are generally more thermodynamically stable.
Protocol B: Simmons-Smith on Allylic Amines
Best for: Unfunctionalized cyclopropanation (CH2 delivery) without ester groups.
Reagents:
-
Substrate: N-Boc-allylamine derivative
-
Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes)
-
Reagent: Diiodomethane (CH₂I₂)[1]
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Safety: Et₂Zn is pyrophoric. All needles/syringes must be purged with Argon.
-
Complexation: Dissolve substrate in DCM at 0°C. Add Et₂Zn (2.0 equiv) slowly.
-
Carbenoid Formation: Add CH₂I₂ (2.0 equiv) dropwise.
-
Why? This forms the Furukawa reagent (
) in situ.
-
-
Reaction: Allow to warm to RT. Stir 12h.
-
Quench (Critical): Cool to 0°C. Add saturated
dropwise . Vigorous gas evolution and precipitation of Zinc salts will occur.-
Tip: Use a Rochelle's salt wash to solubilize Zinc salts and prevent emulsion.
-
Module 4: Advanced Troubleshooting (FAQ)
Q: I need high enantioselectivity, but my chiral Rh-catalyst gives 0% ee. A: Standard chiral catalysts (Rh-DOSP) often fail with N-Boc substrates due to steric clash or poor carbene alignment.
-
Try: HFIP (Hexafluoroisopropanol) as a solvent or additive.[8] HFIP hydrogen-bonds to the carbamate carbonyl, altering the steric environment and preventing "non-productive" coordination to the catalyst [3].
-
Try: Triazole Carbenes. Instead of diazoacetates, use N-sulfonyl-1,2,3-triazoles. Under Rh-catalysis, these form "azavinyl carbenes" that are highly reactive yet stable, often yielding higher enantioselectivity for difficult substrates [4].
Q: My Simmons-Smith reaction turns into a solid gel. A: This is Zinc polymerization.
-
Fix: Dilute the reaction (0.1 M). Ensure you are using DCM (1,2-dichloroethane can also be used for higher temps).
-
Fix: Use the Charette Modification (add a phenol or phosphoric acid additive) to break up Zn-aggregates, though this is advanced and usually requires specific literature consultation.
Q: I am getting the "Endo" product, but I need "Exo". A: In Rh-cyclopropanation of dihydropyrroles:
-
Kinetic Product: Often Endo (steric approach control).
-
Thermodynamic Product: Exo (less steric strain).
-
Trick: Treat the crude mixture with a base (NaOEt) to epimerize the ester to the thermodynamic (Exo) position before isolation [1].
References
-
Vertex Pharmaceuticals / NIH. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters.
-
Davies, H. M. L., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. PMC / NIH.
-
Emory University. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation. ETD Repository.
-
Fokin, V. V., et al. (2013). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC / NIH.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
Technical Support Center: Optimizing Recrystallization of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-Azabicyclo[3.1.0]hexane-6-carboxamide via recrystallization. We will explore fundamental principles, detailed experimental protocols, and an in-depth troubleshooting section to address common challenges encountered in the laboratory.
Section 1: Fundamental Principles
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
This compound possesses a unique structure that dictates its solubility and crystallization behavior. Key features include:
-
A Rigid Bicyclic Core: The [3.1.0] bicyclic system is conformationally restricted. This rigidity can promote efficient crystal lattice packing, making the compound amenable to crystallization.
-
A Primary Amide Group (-CONH₂): This functional group is highly polar and capable of forming strong hydrogen bonds. This suggests that polar solvents will be required for dissolution.[1] The amide group's ability to form intermolecular hydrogen bonds is a critical factor in forming a stable crystal lattice.
-
Stereochemistry: The compound exists as stereoisomers (exo and endo). The specific isomer being purified can influence crystal packing and solubility. It is crucial to ensure that the recrystallization process does not induce epimerization if a single isomer is desired.[2]
Q2: What defines an ideal recrystallization solvent for this compound?
The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should exhibit the following characteristics:[3]
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubility at Room/Cold Temperatures: The compound should be sparingly or poorly soluble in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.[3]
-
Differential Solubility for Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]
Section 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable recrystallization solvent or solvent system using a minimal amount of crude material.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise, starting with ~0.5 mL.[4][5] Agitate the mixture. Note if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system.
-
Heating: If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[6][7]
-
Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a high quantity of crystalline solid upon cooling.
Protocol 2: Standard Recrystallization Procedure
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (determined from Protocol 1) and a boiling chip. Heat the mixture on a hot plate, swirling continuously. Add the minimum amount of near-boiling solvent required to completely dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration. Pre-heat a stemless funnel and a new flask to prevent premature crystallization.[3] If the solution is colored, you may add a small amount of activated charcoal before this step, boil for a few minutes, and then filter to remove it.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.[6]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Issue: No Crystal Formation
Q: My solution has cooled completely, but no crystals have formed. What should I do?
This is typically due to one of two reasons: using too much solvent or supersaturation.
-
Cause 1: Excessive Solvent: The solution is not saturated enough for crystals to form.
-
Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature.
-
Solution 1 (Induce Nucleation): Try scratching the inner surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[6][8]
-
Solution 2 (Seed Crystals): If available, add a single, tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization.[6]
-
Issue: Oiling Out
Q: My compound is separating as a viscous liquid or oil instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solution becomes saturated at a temperature that is higher than the melting point of the compound, or when the solvent is too non-polar.[4][7]
-
Solution 1 (Adjust Saturation): Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation point.[3] Allow this slightly more dilute solution to cool very slowly.
-
Solution 2 (Modify Solvent System): If the issue persists, the solvent may be too non-polar. Re-dissolve the oil in the hot solution and add a small amount of a miscible, more polar "anti-solvent" until the solution becomes faintly cloudy.[4] Then, allow it to cool slowly.
-
Solution 3 (Lower Cooling Temperature): Ensure the cooling process is as slow as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels to retain heat longer.[8]
Issue: Poor Yield
Q: My final yield of pure crystals is very low. What are the common causes?
A low yield can result from several procedural errors.
-
Cause 1: Too Much Solvent: This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[7][8]
-
Cause 2: Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure the filtration apparatus is adequately pre-heated.[3]
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve some of the product.[6]
Issue: Product Purity
Q: I've recrystallized my product, but analytical data (NMR, LC-MS) shows it is still impure. What went wrong?
-
Cause 1: Rapid Cooling: If the solution is cooled too quickly ("crashing out"), impurities can become trapped within the rapidly forming crystal lattice.[8] The solution is to re-dissolve the material and allow it to cool much more slowly.
-
Cause 2: Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired compound and a key impurity.[3] A different solvent may be required, or an alternative purification method like column chromatography might be necessary.
Section 4: Frequently Asked Questions (FAQs)
Q: Which solvents are a good starting point for recrystallizing this compound? Given the polar amide group, polar protic and aprotic solvents are excellent starting points. Consider screening the following:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl acetate[4]
-
Water: Can be effective, especially in a mixed-solvent system.[9]
Q: How do I use a mixed-solvent system for recrystallization? A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[10]
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would with a single-solvent system.
Q: What are the likely impurities from the synthesis of this compound? Impurities will depend on the synthetic route but can include unreacted starting materials, reagents, or byproducts from side reactions.[4] For example, if synthesized via a rhodium-catalyzed cyclopropanation, residual catalyst or unreacted precursors could be present.[2]
Section 5: Visual Guides
Data Presentation
Table 1: Properties of Common Recrystallization Solvents for Amides
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for highly polar compounds; high boiling point can be difficult to remove.[9] |
| Ethanol | 78 | 24.5 | Excellent general-purpose polar solvent for amides.[5] |
| Acetonitrile | 82 | 37.5 | Often gives very good results for amides.[5] |
| Acetone | 56 | 20.7 | Lower boiling point, easy to remove.[4] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, good for compounds that are too soluble in alcohols.[4] |
Experimental Workflow Diagram
// Node Definitions with Color Palette and Font Contrast Start [label="Recrystallization Issue Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; NoCrystals [label="No Crystals Form Upon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Compound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Poor Crystal Yield", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for No Crystals Supersaturated [label="Is solution clear?\n(Supersaturated)", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; TooMuchSolvent [label="Boil off some solvent\nto concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce Crystallization:\n1. Scratch flask\n2. Add seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Oiling Out ReheatAddSolvent [label="Reheat to dissolve oil,\nadd small amount of\nadditional hot solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Consider different or\nmixed-solvent system", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoolSlowly [label="Insulate flask and\ncool very slowly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Low Yield CheckSolventVol [label="Was MINIMUM boiling\nsolvent used?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; ReduceSolvent [label="Yes. Review wash step.\nUse minimal ice-cold solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FutureRun [label="No. Use less solvent\nin future runs.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> NoCrystals; Start -> OilingOut; Start -> LowYield;
NoCrystals -> Supersaturated [label="Check for supersaturation"]; Supersaturated -> Induce [label="Yes"]; Supersaturated -> TooMuchSolvent [label="No (or if inducing fails)"];
OilingOut -> ReheatAddSolvent; ReheatAddSolvent -> CoolSlowly; CoolSlowly -> ChangeSolvent [label="If oiling persists"];
LowYield -> CheckSolventVol; CheckSolventVol -> ReduceSolvent [label="Yes"]; CheckSolventVol -> FutureRun [label="No"]; } Caption: Troubleshooting flowchart for common recrystallization issues.
References
-
Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem. 4
-
What is the best technique for amide purification? - ResearchGate. Link
-
Crystallization Solvents.pdf - University of California, San Diego. Link
-
Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. 3
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Link
-
RECRYSTALLISATION - University of Sydney. Link
-
Recrystallization method - Waseda University. Link
-
Recrystallization1 - University of Massachusetts. Link
-
WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES - WIPO Patentscope. Link
-
3.6F: Troubleshooting - Chemistry LibreTexts. Link
-
Problems with Recrystallisations - University of York. Link
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. Link
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Stability of 3-Azabicyclo[3.1.0]hexane-6-carboxamide in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.0]hexane-6-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for this compound in acidic environments?
The main stability concerns for this compound in the presence of acid are twofold, primarily involving the amide functional group and the strained bicyclic ring system.
-
Acid-Catalyzed Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis under acidic conditions, especially with heating.[1] This reaction cleaves the amide bond, resulting in the formation of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid and ammonia (which is protonated to the ammonium ion under acidic conditions).[2] The generally accepted mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[3]
-
Ring Opening of the Bicyclo[3.1.0]hexane System: The bicyclo[3.1.0]hexane core contains a cyclopropane ring, which is inherently strained. Under acidic conditions, this strain can be relieved through ring-opening reactions.[4] The specific products of ring-opening will depend on the reaction conditions and the nature of the substituents on the bicyclic system. For instance, in the presence of a nucleophilic solvent like methanol, acidic conditions can lead to the formation of a 4-methoxycyclohexane derivative.[4]
FAQ 2: At what pH range does significant degradation of this compound typically occur?
Significant degradation via acid-catalyzed hydrolysis is generally observed in the presence of strong acids (e.g., HCl, H₂SO₄), often requiring elevated temperatures to proceed at a practical rate. The rate of hydrolysis is dependent on the acid concentration.[3] While mild acidic conditions might be tolerated, particularly at ambient temperature, prolonged exposure or heating can lead to noticeable degradation. It is crucial to perform forced degradation studies to determine the specific pH and temperature thresholds for your experimental setup.[5][6]
FAQ 3: Are there any visual indicators of degradation?
Visual indicators of degradation can include a change in the color of the solution, the formation of a precipitate (as the carboxylic acid product may have different solubility), or the evolution of gas (though less common for this specific degradation). However, the absence of visual changes does not guarantee stability. Chromatographic techniques such as HPLC or TLC are essential for accurately monitoring the purity of the compound and detecting the formation of degradation products.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using acidic conditions, and I observe multiple unknown peaks in my HPLC analysis.
Possible Cause: This is a classic sign of on-pathway degradation of your starting material or product. The multiple peaks likely correspond to the hydrolyzed carboxylic acid, ring-opened products, and potentially other side-products.
Troubleshooting Steps:
-
Re-evaluate the Necessity of Strong Acid:
-
Can a weaker acid be used?
-
Is it possible to perform the reaction under neutral or basic conditions?
-
Could a non-protic Lewis acid catalyst achieve the desired transformation without promoting hydrolysis?
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Create a temperature profile to find the optimal balance.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum product formation before significant degradation occurs.
-
Acid Concentration: Titrate the amount of acid used. A catalytic amount may be sufficient, whereas a stoichiometric or excess amount could be driving the degradation.
-
-
Protecting Group Strategy:
-
If the amide is not directly involved in the desired reaction, consider protecting the nitrogen of the 3-azabicyclo[3.1.0]hexane ring with a suitable protecting group (e.g., Boc, Cbz) that is stable to the acidic conditions required for the primary transformation. Many synthetic routes to this scaffold already employ such strategies.[7][8]
-
Workflow for Optimizing Acidic Reaction Conditions:
Caption: Troubleshooting workflow for low yield and impurity formation.
Problem 2: I am trying to remove a Boc protecting group from a derivative of this compound using TFA, but I am seeing significant decomposition.
Possible Cause: While Trifluoroacetic Acid (TFA) is a standard reagent for Boc deprotection, the combination of a strong acid and the inherent strain of the bicyclic system can lead to unwanted side reactions, including ring opening, in addition to the expected amide hydrolysis.
Troubleshooting Steps:
-
Milder Deprotection Conditions:
-
HCl in a non-nucleophilic solvent: Using HCl (g) or a solution of HCl in an anhydrous, non-nucleophilic solvent like dioxane or diethyl ether can be a milder alternative to neat TFA.
-
Lower TFA Concentration: Instead of neat TFA, try using a solution of 10-50% TFA in a solvent like Dichloromethane (DCM).
-
Temperature Control: Perform the deprotection at 0°C or even lower to minimize side reactions.
-
-
Alternative Protecting Groups:
-
If you are in the planning stages of your synthesis, consider a protecting group that can be removed under non-acidic conditions. For example, a Cbz (Carboxybenzyl) group can be removed via hydrogenolysis.
-
Data Summary: Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Potential Issues |
| Neat TFA | None | Room Temp | High risk of ring opening and hydrolysis |
| 10-50% TFA | DCM | 0 to Room Temp | Reduced risk of side reactions |
| HCl (4M) | Dioxane | 0 to Room Temp | Generally milder, good alternative |
| TMSI | Acetonitrile | 0 to Room Temp | Non-acidic, but requires careful handling |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9][5][6][10]
Objective: To identify degradation products under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC at regular intervals.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, keep a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
Analyze samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze samples by HPLC.
-
Analysis of Results:
-
For each condition, calculate the percentage of degradation.
-
Ensure the peak purity of the parent compound peak in the presence of degradation products to validate the stability-indicating nature of the method.
-
If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.
Potential Degradation Pathways under Acidic Stress:
Caption: Potential degradation pathways in acidic media.
References
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Clark, J. (2014, September 4). 11.13: Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. [Link]
- O'Connor, C. (1967). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 21(4), 493-510.
- Doyle, M. P., et al. (2014). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 16(1), 224-227.
-
Doyle, M. P., et al. (2024, January 3). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
World Intellectual Property Organization. (2025, May 8). WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope. [Link]
- Paquette, L. A., & Heidelbaugh, T. M. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535–6538.
-
Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
- Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
-
Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports. [Link]
- Singh, R., & Kumar, S. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 2696-2711.
-
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Welcome to the technical support center for the purification of 3-Azabicyclo[3.1.0]hexane-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure samples of this valuable pharmaceutical intermediate.[1][2][3] This resource offers a structured, question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purity Issues
Question 1: My final this compound product has a low melting point and broad NMR peaks. What are the likely impurities?
Answer: Low melting points and broad nuclear magnetic resonance (NMR) peaks are classic indicators of impurities. For this compound, common process-related impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding ester or acid precursors to the amide.
-
Reagents and Byproducts: If amide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, byproducts such as dicyclohexylurea (DCU) can be present.
-
Solvent Residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF), can be trapped in the final product.[4]
-
Stereoisomers: The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives can sometimes yield a mixture of exo and endo isomers.[1]
A combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR spectroscopy, is essential for identifying the specific impurities in your sample.
Recrystallization Troubleshooting
Question 2: I'm trying to purify my this compound by recrystallization, but the compound "oils out" instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is cooled too rapidly.[5]
Here’s a systematic approach to troubleshoot this issue:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][6] For amides, polar solvents are often a good starting point.[7] Experiment with a range of solvents with varying polarities. Good candidates for this compound could include acetonitrile, ethanol, or isopropanol.[7]
-
Employ a Two-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective.[6] In this method, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[6]
-
Control the Cooling Rate: Rapid cooling encourages oiling out.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The small scratches provide nucleation sites for crystal growth.
Question 3: My recrystallized product is still colored. How can I remove colored impurities?
Answer: Colored impurities are often non-polar and present in small amounts. They can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[9]
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[9] Always cool the solution slightly before adding the charcoal. Use only a small amount, as excessive charcoal can adsorb your desired product, reducing the yield.
Chromatography Troubleshooting
Question 4: I'm using silica gel column chromatography to purify my product, but I'm getting poor separation and significant tailing of the amide peak. What can I do to improve this?
Answer: Peak tailing in silica gel chromatography is a common issue with amines and amides.[10] This is often due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[10]
Here are several strategies to mitigate this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent can neutralize the acidic silanol groups and significantly improve peak shape.[7]
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.
-
Optimize Your Solvent System: Systematically vary the polarity of your mobile phase. A common starting point for amides is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[11] A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
Question 5: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
Answer: To check for decomposition on silica, you can perform a simple test. Spot your compound on a TLC plate, and then let it sit for an extended period (e.g., an hour). If new spots appear or the original spot changes, your compound is likely unstable on silica.
If your compound is sensitive to silica, consider these alternatives:
-
Alumina Chromatography: Alumina is a good alternative to silica and is available in neutral, acidic, or basic forms. For an amide, neutral or basic alumina would be the most suitable.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] This is often a gentler technique for polar compounds.
-
Recrystallization: If chromatography proves too harsh, recrystallization is an excellent, often overlooked, purification method for amides.[7][12]
Liquid-Liquid Extraction Troubleshooting
Question 6: I'm using a liquid-liquid extraction workup after my amide coupling reaction, but I'm having trouble removing all the byproducts. What is a standard extraction procedure for this type of reaction?
Answer: A typical aqueous workup for an amide synthesis involves a series of washes to remove different types of impurities.[13]
Here is a general procedure:
-
Acidic Wash: A wash with a dilute acid, such as 1 M HCl or 1 M citric acid, will protonate and remove any unreacted amine starting materials and other basic impurities.[13]
-
Basic Wash: A subsequent wash with a dilute base, like 1 M sodium bicarbonate, will remove any unreacted carboxylic acid starting materials and acidic byproducts.[13]
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and break up any emulsions.[13]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent will need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetonitrile, ethanol, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.[6]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
If insoluble impurities are present, perform a hot gravity filtration.[9]
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for purification by flash column chromatography. The mobile phase composition should be optimized using TLC first.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., ethyl acetate/hexane mixture, potentially with 0.1% triethylamine)
-
Flash chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Solvent System | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Acetonitrile or Ethanol/Water | >99% | Scalable, cost-effective, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming; may not remove all impurities. |
| Silica Gel Chromatography | Ethyl Acetate/Hexane gradient | >98% | Good for separating compounds with different polarities. | Can be slow; potential for product decomposition on acidic silica.[14] |
| Reversed-Phase HPLC | Water/Acetonitrile gradient | >99.5% | High resolution; good for polar compounds. | More expensive; smaller scale. |
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
Doyle, M. P., & Hu, W. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
WIPO Patentscope. (2015). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Link]
-
WIPO Patentscope. (2025). NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
- Google Patents. (n.d.). Purification process for an azabicyclo[3.1.0]hexane compound.
-
PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
-
ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]
-
Chromatography Today. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. [Link]
-
Restek. (n.d.). HPLC Troubleshooting. [Link]
-
Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products. [Link]
-
Advanced ChemBlocks. (n.d.). 3-Azabicyclo[3.1.0]hexane - Products. [Link]
-
PubChem. (n.d.). Process for the precipitation and isolation of 6,6-Dimethyl-3-Aza Bicyclo [3.1.0] Hexane-Amide compounds by controlled precipitation and pharmaceutical formulations containing same. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US7153976B2 - Purification process for an azabicyclo[3.1.0]hexane compound - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. youtube.com [youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
1H NMR interpretation of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
1H NMR Interpretation Guide: 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Executive Summary: The Stereochemical Challenge
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline surrogate increasingly utilized in drug discovery (e.g., SSTR4 agonists, HCV inhibitors). The critical analytical challenge for this scaffold is not merely structural confirmation but stereochemical validation .
The 6-carboxamide derivative exists primarily as two diastereomers: Exo (the amide group is trans to the cyclopropane/pyrrolidine bridge) and Endo (the amide group is cis). Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.
This guide compares the NMR "performance" of the target Exo-isomer against its primary alternative, the Endo-isomer , and evaluates solvent systems for optimal resolution. We provide a self-validating protocol based on vicinal coupling constants (
Structural Analysis & Numbering
To interpret the spectra, we must first define the spin system. The rigid bicyclic framework imposes specific dihedral angles that are diagnostic for stereochemistry.
Figure 1: Structural logic of the 3-azabicyclo[3.1.0]hexane system. The coupling between H1/H5 and H6 is the primary stereochemical reporter.
Experimental Protocol: Optimal Resolution
Standard CDCl3 is often insufficient for carboxamides due to quadrupole broadening of the amide protons and poor solubility of polar bicyclic ureas/amides.
Recommended Workflow:
-
Solvent: DMSO-d6 (99.9% D) is the superior alternative to CDCl3.
-
Reasoning: It sharpens the amide N-H signals (preventing exchange) and separates the H2/H4 methylene protons which often overlap in chloroform.
-
-
Concentration: 5–10 mg in 0.6 mL.
-
Acquisition: 30°C, minimum 64 scans.
-
Reference: Calibrate DMSO residual peak to 2.50 ppm.
Comparative Analysis: Exo vs. Endo Discrimination
The "performance" of your NMR interpretation relies on measuring the vicinal coupling constant (
Comparison 1: The Diagnostic Coupling Constant ( )
The Karplus relationship dictates that the coupling constant depends on the dihedral angle (
| Feature | Exo-Isomer (Target) | Endo-Isomer (Alternative) | Mechanistic Cause |
| Geometry | Trans-like relationship | Cis-like relationship | Dihedral angle variation |
| < 2.5 Hz (often ~1.5 Hz) | > 6.0 Hz (often ~6–9 Hz) | Karplus curve dependence | |
| H6 Multiplicity | Triplet (appears as singlet/broad s) | Distinct Triplet | Magnitude of |
| H6 Shift | Typically upfield (< 1.5 ppm) | Typically downfield (> 1.5 ppm) | Anisotropic shielding by ring |
Interpretation Rule:
-
If H6 appears as a narrow triplet or broad singlet at ~1.3 ppm, you have the Exo isomer.
-
If H6 appears as a clear, wide triplet at ~1.8–2.0 ppm, you have the Endo isomer.
Comparison 2: Chemical Shift Fingerprint (DMSO-d6)
Detailed assignment for the Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide (free base):
| Position | Proton Type | Multiplicity | Notes | ||
| NH₂ | Amide | 6.80 & 7.20 | Broad s | - | Distinct diastereotopic protons in DMSO. |
| H2/H4 | Methylene | 2.80 – 2.95 | d / m | AB system; often overlaps. | |
| H1/H5 | Bridgehead | 1.50 – 1.65 | m | - | Complex multiplet due to coupling with H2/H4/H6. |
| H6 | Methine | 1.25 – 1.35 | t (small) | ~1.5 | Diagnostic Peak. |
| NH | Amine (N3) | ~2.0 - 3.0 | Broad | - | Chemical shift varies with concentration/water. |
> Note: If the sample is an HCl salt, H2/H4 will shift downfield to ~3.2–3.5 ppm, and the N3-H will appear as a broad singlet at >9.0 ppm.
Decision Tree for Isomer Identification
Use this logic flow to validate your product batch.
Figure 2: Stereochemical assignment workflow. The H6 splitting pattern is the "Go/No-Go" decision point.
References
-
Stereoselective Synthesis of Exo/Endo Isomers: Comparison of synthetic routes and confirmation of stereochemistry via NMR coupling constants. Organic Letters, 2024.
-
Conformational Analysis of 3-Azabicyclo[3.1.0]hexanes: Foundational work on the Karplus relationships in bicyclic systems. Journal of the Chemical Society, Perkin Transactions 2, 1992.
-
Medicinal Chemistry Applications: Application of the scaffold in SSTR4 agonists and NMR characterization of derivatives. WIPO Patent WO/2025/096300, 2025. [1]
-
General NMR Solvent Data: Reference for residual solvent peaks in DMSO-d6 vs CDCl3. Journal of Organic Chemistry, 1997.
Sources
Technical Guide: Mass Spectrometry Profiling & Method Selection for 3-Azabicyclo[3.1.0]hexane-6-carboxamide
The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It prioritizes the specific challenges of analyzing conformationally restricted bicyclic amines.
Executive Summary & Compound Significance
3-Azabicyclo[3.1.0]hexane-6-carboxamide is a critical pharmaceutical building block, serving as a conformationally restricted surrogate for proline. Its rigid bicyclic scaffold is frequently employed in the design of HCV protease inhibitors (e.g., Boceprevir analogs) and dipeptidyl peptidase IV (DPP-4) inhibitors to lock bioactive conformations and improve metabolic stability.
For the analytical scientist, this compound presents unique challenges:
-
Stereochemical Complexity: It exists as exo and endo diastereomers, which have identical masses but distinct pharmacological profiles.
-
Polarity: The primary amide and secondary amine functionalities create high polarity, complicating retention on standard C18 phases.
-
Ionization Behavior: The bicyclic strain influences fragmentation pathways, distinct from linear amide analogs.
This guide compares the analytical performance of LC-ESI-MS/MS (the preferred modern standard) against GC-MS (the traditional alternative requiring derivatization) and details the specific fragmentation fingerprints required for structural validation.
Comparative Analysis: LC-ESI-MS vs. GC-EI-MS
When establishing a release assay or pharmacokinetic profile for this compound, the choice of platform dictates data quality.
Table 1: Performance Comparison of Analytical Platforms
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) |
| Sample Preparation | Minimal: Dilute-and-shoot compatible. | Complex: Requires derivatization (e.g., MSTFA/TMS) to cap polar N-H groups. |
| Stereoselectivity | High: Chiral columns (e.g., Chiralpak IG) can separate exo/endo isomers intact. | Moderate: High temperatures can induce thermal isomerization or degradation of the strained ring. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL): High proton affinity of the secondary amine drives efficient ionization. | Good (10-50 ng/mL): Dependent on derivatization efficiency. |
| Fragmentation | Soft: [M+H]+ dominant. MS/MS required for structural data.[1] | Hard: Extensive fragmentation. Molecular ion (M+) often weak or absent. |
| Throughput | High: 3-5 min run times typical. | Low: 15-20 min run times for column heating/cooling cycles. |
Expert Insight: Why LC-MS Wins
While GC-MS provides a spectral "fingerprint" useful for library matching, the thermal instability of the strained cyclopropane ring makes it risky. High injection port temperatures (250°C+) can trigger a retro-Diels-Alder-like ring opening or thermal isomerization between exo and endo forms, leading to false impurity profiles. LC-ESI-MS is the validated choice for integrity.
Mass Spectrometry Profiling (LC-ESI-MS/MS)
Theoretical Fragmentation Pathway
Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ion: [M+H]+ = m/z 127.1
-
Primary Loss (Amide): Neutral loss of NH₃ (-17 Da) is characteristic of primary amides, yielding the acylium ion (m/z 110).
-
Secondary Loss (Carbonyl): Subsequent loss of CO (-28 Da) from the acylium ion yields the bicyclic amine core (m/z 82/83).
-
Ring Cleavage: High collision energy leads to the opening of the cyclopropane ring, generating pyrrolidine-associated fragments (m/z 67).
Visualization of Fragmentation Logic
The following diagram illustrates the predicted dissociation pathway for the [M+H]+ ion.
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for this compound.
Validated Experimental Protocol
This protocol is designed for impurity profiling and quantification in a drug discovery setting.
Sample Preparation (Dilute-and-Shoot)
-
Stock Preparation: Dissolve 1 mg of substance in 1 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in Water/Acetonitrile (95:5) + 0.1% Formic Acid to reach 1 µg/mL.
-
Note: Avoid using 100% organic solvent for the final diluent to prevent peak fronting on early-eluting polar compounds.
-
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Reasoning: The HSS T3 phase is specifically designed to retain polar amines that elute in the void volume on standard C18 columns.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention).
-
1-6 min: 2% -> 40% B.
-
6-8 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Source Parameters (ESI Positive)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C (High temp required to desolvate the amide).
-
Cone Voltage: 30 V.
-
MRM Transitions:
-
Quantifier: 127.1 -> 110.1 (Collision Energy: 15 V).
-
Qualifier: 127.1 -> 82.1 (Collision Energy: 28 V).
-
Critical Quality Attribute: Exo/Endo Discrimination
The 3-azabicyclo[3.1.0]hexane scaffold is typically synthesized via cyclopropanation, which yields a mixture of exo (6-position substituent trans to the bridgehead) and endo isomers.
The Challenge: Mass spectrometry cannot distinguish these diastereomers alone as their fragmentation spectra are nearly identical. The Solution: Chromatographic resolution is mandatory.
Workflow for Isomer Separation
-
Column Selection: Use a Chiralpak IG or IC column (Immobilized polysaccharide).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1) in Normal Phase, or Ammonium Bicarbonate/Acetonitrile in Reverse Phase.
-
Identification:
-
Exo-Isomer: Typically elutes later on polysaccharide columns due to the accessible convex face of the molecule interacting more strongly with the stationary phase.
-
Endo-Isomer: Typically elutes earlier due to steric shielding of the amide by the pyrrolidine ring.
-
Figure 2: Decision tree for selecting the appropriate analytical workflow.
References
-
Synthesis and Stereochemistry
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.
-
Source:
- Relevance: Establishes the synthetic origin of the exo/endo isomers and the need for separ
-
Scaffold Significance
- Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands.
-
Source:
- Relevance: Demonstrates the use of the bicyclic scaffold in medicinal chemistry and provides APCI mass data for related deriv
-
Analytical Methodology (General)
- LC-MS vs. GC-MS: Understanding the Key Differences.
-
Source:
- Relevance: Supports the comparison of ioniz
-
Fragmentation Mechanisms
- Fragmentation P
-
Source:
- Relevance: Provides the fundamental rules for McLafferty rearrangement and alpha-cleavage used to derive the theoretical fragmentation p
Sources
Technical Comparison Guide: 3-Azabicyclo[3.1.0]hexane-6-carboxamide vs. Proline Analogues
Topic: Comparing 3-Azabicyclo[3.1.0]hexane-6-carboxamide with Proline Analogues Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the restriction of conformational flexibility is a primary strategy to enhance ligand potency and metabolic stability. While L-Proline is the standard-bearer for inducing turns and kinks in peptide chains, its pyrrolidine ring retains significant flexibility between
This compound represents a "methanoproline" class of scaffolds. By fusing a cyclopropane ring to the pyrrolidine core, this moiety locks the nitrogen heterocycle into a rigid flattened boat conformation. This guide compares this bicyclic scaffold against standard proline analogues, focusing on its utility as a pharmacophore in SSTR4 agonists, DPP-4 inhibitors, and peptidomimetics.
Structural & Physicochemical Profile
The defining feature of the 3-azabicyclo[3.1.0]hexane system is the "methano" bridge spanning the 2,4-positions (or 1,5-positions depending on numbering conventions for the bridgehead). For the 6-carboxamide derivative, the amide functionality is positioned on the cyclopropane ring, providing a unique vector distinct from the C2-carboxyl of standard amino acids.
Comparative Data Table
| Feature | L-Proline | 4-Hydroxyproline | This compound |
| Core Structure | Pyrrolidine (5-membered) | Pyrrolidine w/ 4-OH | Bicyclic (Fused 5+3) |
| Conf.[1] Freedom | High ( | Moderate (OH biases pucker) | Locked (Flattened Boat) |
| Vector Geometry | C2-COOH ( | C2-COOH / C4-OH | C6-CONH |
| Lipophilicity | Low (Polar Zwitterion) | Very Low (Polar) | Moderate (Hydrophobic bridge) |
| pKa (Conj. Acid) | ~10.6 | ~9.7 | ~9.5–10.0 (Est. due to strain) |
| Metabolic Stability | Susceptible to oxidases | Susceptible | High (Cyclopropane blocks metabolism) |
| Key Application | Peptide turns, Collagen | Collagen mimics | SSTR4 Agonists, DPP-4 Inhibitors |
The "Entropy Penalty" Advantage
Binding affinity (
-
Proline: Must "freeze" into a specific pucker upon binding.
-
3-Azabicyclo[3.1.0]hexane: Pre-organized in a rigid conformation.[2] This minimizes the entropy loss upon binding, potentially improving potency by 10–100 fold compared to flexible analogues [1].
Critical Applications in Drug Discovery
A. SSTR4 Agonists (Pain Management)
Recent developments in non-opioid analgesics have targeted the Somatostatin Receptor 4 (SSTR4).[3]
-
Mechanism: The this compound scaffold serves as a core linker that orients the pharmacophores (e.g., aryl groups) in a precise geometry that mimics the bioactive turn of somatostatin.
-
Performance: In SSTR4 agonists, the exo-isomer of the 6-carboxamide typically displays superior binding affinity compared to the endo-isomer due to reduced steric clash with the receptor pocket [2].
B. DPP-4 Inhibitors (Diabetes)
Inhibitors of Dipeptidyl Peptidase-4 (DPP-4) often utilize a proline-like moiety to occupy the P2 pocket of the enzyme.
-
Comparison: While cyanopyrrolidines (like Vildagliptin) are common, replacing the pyrrolidine with 3-azabicyclo[3.1.0]hexane increases selectivity. The cyclopropane ring fills the hydrophobic S2 sub-pocket more effectively than the planar pyrrolidine, enhancing
values [3].
Experimental Protocols
Protocol A: Synthesis via Rhodium-Catalyzed Cyclopropanation
This protocol describes the formation of the scaffold from N-Boc-2,5-dihydropyrrole.
Reagents:
-
Ethyl diazoacetate (EDA) (Carbene source)
- (Catalyst, 0.005 mol%)
-
Toluene (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) and
(0.005 mol%) in anhydrous toluene under atmosphere. -
Addition: Heat the solution to 40°C. Slowly add a solution of EDA (1.2 equiv) in toluene over 4 hours using a syringe pump. Slow addition is critical to prevent dimerization of the carbene.
-
Reaction: Stir for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Work-up: Concentrate the solvent in vacuo.
-
Purification: The product (ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate) is obtained as a mixture of exo and endo isomers. Separate via flash column chromatography (Silica gel) or selective hydrolysis [4].
Protocol B: Amide Coupling at C6 Position
Converting the ester to the target carboxamide.
-
Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H2O (3:1) at RT for 12h. Acidify to pH 3 and extract to yield the carboxylic acid.
-
Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min.
-
Amine Addition: Add Ammonium Chloride (for primary amide) or specific amine (
) (1.2 equiv). Stir at RT for 4–6h. -
Validation: Verify product via LC-MS (
) and -NMR (Look for cyclopropane high-field protons at 0.5–1.5 ppm).
Visualizing the Scaffold Logic
The following diagram illustrates the synthesis pathway and the conformational locking mechanism that distinguishes this scaffold from Proline.
Figure 1: Synthesis pathway and conformational locking mechanism of the 3-azabicyclo[3.1.0]hexane scaffold.
References
-
Conformational Restriction in Drug Design: Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
SSTR4 Agonist Development: Hebeisen, P., et al. (2023). SSTR4 agonist salts and methods of preparation. WO2023044326.
-
Synthesis of 3-Azabicyclo[3.1.0]hexanes: Reed, M. A., et al. (2024).[4][6][7] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters.
-
Methanoproline Analogues: Han, S., et al. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry.
Sources
- 1. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
Strategic HPLC Method Development for 3-Azabicyclo[3.1.0]hexane-6-carboxamide Purity Profiling
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Azabicyclo[3.1.0]hexane-6-carboxamide is a critical bicyclic amine intermediate, frequently utilized in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogs) and novel psychoactive ligands. Its rigid bicyclic framework introduces specific analytical challenges: high polarity , lack of a strong chromophore , and the potential for diastereomeric impurities .
Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain this compound adequately due to its hydrophilic nature, leading to elution in the solvent front (void volume) where ion suppression and matrix effects are highest. Furthermore, the absence of an aromatic system limits UV detection sensitivity, necessitating low-wavelength monitoring (205–210 nm) or alternative detection modes.
This guide objectively compares three distinct methodological approaches to solve these challenges, culminating in a recommended protocol for purity profiling.
The Analytical Challenge
-
Compound: this compound[1]
-
Physicochemical Profile:
-
pKa: ~9.5 (Secondary Amine) – Highly basic.
-
LogP: < 0 (Hydrophilic).
-
UV Absorbance: Weak (Amide
at <210 nm).
-
-
Critical Quality Attributes (CQAs): Separation of endo/exo diastereomers and enantiomeric purity.
Method Comparison: Selecting the Right Mode
We evaluated three primary strategies for the purity analysis of this compound. The choice depends heavily on the available instrumentation (UV vs. MS) and the specific sensitivity requirements.
Comparative Analysis Table
| Feature | Method A: Ion-Pair RP-HPLC | Method B: HILIC (Recommended) | Method C: Derivatization RP-HPLC |
| Mechanism | Hydrophobic interaction modified by ion-pairing reagents (e.g., TFA, PFPA). | Partitioning into water-enriched layer on polar stationary phase. | Covalent modification to add hydrophobicity and chromophore. |
| Column | C18 or Phenyl-Hexyl (End-capped). | Amide, Silica, or Zwitterionic (ZIC-HILIC). | Standard C18.[2][3][4] |
| Retention | Moderate (Dependent on IP agent conc.). | High (Excellent for polar amines). | High (Derivative is non-polar). |
| Detection | UV (205 nm) or CAD. | MS (ESI+) or CAD. | UV (254 nm) or Fluorescence. |
| MS Compatible? | No/Poor (TFA suppresses ionization). | Excellent (High organic mobile phase). | Yes. |
| Robustness | High (once equilibrated). | Moderate (Sensitive to sample diluent). | Low (Derivative stability issues).[5] |
| Primary Use | Routine QC (High concentration). | Trace Impurity Profiling & MS. | High Sensitivity (Low conc.). |
Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate method based on your lab's specific constraints and goals.
Figure 1: Strategic decision tree for method selection based on detection capabilities and sensitivity needs.
Detailed Experimental Protocols
Protocol A: The "Workhorse" – Ion-Pair RP-HPLC (UV Detection)
Best for: Routine QC of raw materials where MS is unavailable.
Scientific Rationale: The basic amine is protonated at neutral pH. Standard C18 columns repel this charge. By adding an acidic ion-pairing agent (Perfluoropentanoic acid - PFPA or TFA), we form a neutral ion-pair complex that partitions into the C18 stationary phase, increasing retention and improving peak shape.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% PFPA (Perfluoropentanoic acid) in Water.
-
Flow Rate: 1.0 mL/min.[5]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 60% B
-
15-20 min: 60% B
-
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Temperature: 30°C.
-
Sample Diluent: Water (Do not use high % organic).
Self-Validating Step:
-
System Suitability: The tailing factor (
) must be < 1.5. If , increase PFPA concentration to 0.15%.
Protocol B: The "Modern Standard" – HILIC-MS/CAD (Recommended)
Best for: Impurity profiling, trace analysis, and MS compatibility.
Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[5] Water from the mobile phase forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer. This mechanism retains the polar amine without ion-pairing agents, making it fully MS-compatible.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0 min: 90% B
-
10 min: 90% → 60% B
-
12 min: 60% B
-
12.1 min: 90% B
-
Equilibration: 15-20 column volumes (Critical for HILIC).
-
-
Detection: ESI-MS (Positive Mode) or Charged Aerosol Detector (CAD).
-
Sample Diluent: 80:20 Acetonitrile:Water.[6] (CRITICAL: High water content in the sample will distort peaks in HILIC).
HILIC Mechanism Visualization:
Figure 2: HILIC retention mechanism showing the partitioning of the polar amine into the water-enriched layer.
Troubleshooting & Optimization (Expert Insights)
Separation of Diastereomers
The 3-azabicyclo[3.1.0]hexane system often exists as endo and exo isomers.
-
Observation: Co-elution of isomers in standard C18.
-
Solution: Use a Phenyl-Hexyl column (Method A variant). The
interaction differences between the isomers often provide the necessary selectivity ( ) that C18 lacks. Alternatively, the ZIC-HILIC column (Method B) often separates diastereomers based on subtle differences in hydrodynamic volume and polarity.
Peak Tailing
-
Cause: Interaction of the secondary amine with residual silanols on the silica support.
-
Fix:
-
Method A: Ensure pH is low (< 3.0) to suppress silanol ionization, or use a "high-pH stable" C18 column (e.g., Agilent Poroshell HPH) at pH 10 to suppress amine protonation (run as free base).
-
Method B: Increase buffer concentration (Ammonium Formate) to 20 mM to mask secondary interactions.
-
Sensitivity Issues
-
Cause: Lack of chromophore.
-
Fix: If MS is unavailable, use Method C (Derivatization) . React the sample with Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). This adds a strong UV/Fluorescence tag.
-
Protocol: Mix sample + Borate buffer (pH 8.5) + AQC reagent. Incubate 10 min at 55°C. Inject on C18.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22505051, 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Retrieved from [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: HILIC and Mixed Mode Applications. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). WO/2025/096300: Novel Methods for the Preparation of this compound Derivatives. Retrieved from [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | C6H10ClNO2 | CID 55264890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.cn]
- 4. wjpmr.com [wjpmr.com]
- 5. welch-us.com [welch-us.com]
- 6. ijpar.com [ijpar.com]
- 7. dirjournal.org [dirjournal.org]
A Tale of Two Scaffolds: A Comparative Guide to Azabicyclo[3.1.0]hexane and Pyrrolidine for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Among the most utilized nitrogenous heterocycles, the simple pyrrolidine ring is a ubiquitous feature. However, the drive to "escape flatland" and explore three-dimensional chemical space has elevated conformationally restricted analogues to prominence.[1] This guide provides an in-depth, data-driven comparison between the flexible pyrrolidine and its rigid, bicyclic counterpart, azabicyclo[3.1.0]hexane. We will dissect their fundamental structural differences, explore the resulting physicochemical consequences, and provide actionable experimental protocols for their characterization, offering researchers a clear rationale for scaffold selection in lead optimization.
Part 1: The Fundamental Structural Divide: Flexibility vs. Rigidity
The core difference between pyrrolidine and 3-azabicyclo[3.1.0]hexane lies in conformational freedom. This distinction is not merely academic; it has profound implications for how a molecule presents itself to a biological target.
Pyrrolidine: The Conformational Chameleon
The five-membered pyrrolidine ring is not planar. It exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane).[2] This pseudorotational process is rapid at room temperature, with a low energy barrier, meaning pyrrolidine and its simple derivatives are constantly interconverting between various shapes.[3] This flexibility can be an asset in initial screening, allowing the molecule to adapt to a binding site, but it comes at an entropic cost upon binding and makes precise structural optimization challenging.
The substituents on the pyrrolidine ring heavily influence which conformation is favored.[4] For instance, in the well-studied proline, substituents at the C-4 position can be used to bias the ring pucker towards either an exo or endo conformation.[5]
Caption: Rigid structure of 3-azabicyclo[3.1.0]hexane.
Part 2: Physicochemical Consequences of Structural Differences
The shift from a flexible to a rigid scaffold induces significant changes in key physicochemical properties that are critical for drug development, including basicity (pKa) and lipophilicity (logP).
| Property | Pyrrolidine | 3-Azabicyclo[3.1.0]hexane | Rationale for Difference |
| pKa | ~11.3 | ~9.5 - 10.5 | The geometry imposed by the cyclopropane ring in the bicyclic system alters the hybridization of the nitrogen lone pair, increasing its s-character and thereby reducing its basicity compared to the more flexible pyrrolidine. |
| XLogP3 | 0.4 | 0.2 [6] | The rigid, compact, and three-dimensional structure of azabicyclo[3.1.0]hexane reduces the solvent-accessible surface area compared to the more sprawling conformations of pyrrolidine, leading to a slight decrease in lipophilicity. |
Table 1. Comparative Physicochemical Properties.
Basicity (pKa)
The basicity of the nitrogen atom is a crucial parameter, influencing a compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement. The pKa of pyrrolidine is approximately 11.3. In contrast, the pKa of 3-azabicyclo[3.1.0]hexane is generally lower. This reduction in basicity can be attributed to the rigid bicyclic structure. The fusion with the cyclopropane ring constrains the geometry around the nitrogen atom, leading to a change in the hybridization of its lone pair of electrons. This constraint increases the s-character of the lone pair orbital, holding the electrons closer to the nucleus and making them less available for protonation.
Lipophilicity (logP/logD)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [7]While both scaffolds are relatively polar, the azabicyclo[3.1.0]hexane scaffold often exhibits slightly lower lipophilicity (a lower logP value) than a comparably substituted pyrrolidine. [6]This is a direct consequence of its three-dimensionality. The compact, folded structure of the bicyclic system reduces the nonpolar solvent-accessible surface area compared to the more conformationally mobile and extended pyrrolidine ring. This subtle difference can be leveraged to fine-tune a molecule's solubility and permeability profile. [8]
Part 3: Implications for Medicinal Chemistry & Drug Design
The choice between these two scaffolds is a classic trade-off between flexibility and pre-organization.
-
Pyrrolidine is often employed in the early stages of discovery (hit-finding) where its flexibility can accommodate a wider range of binding sites.
-
Azabicyclo[3.1.0]hexane is a powerful tool for lead optimization. Its rigid nature allows for the precise placement of substituents to maximize interactions with a target and can lead to significant gains in potency and selectivity. [9][10]The defined exit vectors for substituents provide a clear structure-activity relationship (SAR), accelerating the optimization cycle.
A common strategy in medicinal chemistry is to replace a flexible pyrrolidine ring with a rigid azabicyclo[3.1.0]hexane core to improve a compound's pharmacological profile. [11]This "conformational locking" can enhance binding affinity, improve selectivity by disfavoring binding to off-targets, and block sites of metabolism, thereby improving pharmacokinetic properties.
Caption: Scaffold hopping decision workflow.
Part 4: Experimental Protocols for Characterization
Objective, reproducible data is the bedrock of scientific integrity. The following protocols provide standardized methods for determining the key physicochemical and structural properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant is added. The pKa is the pH at which the amine is 50% protonated, found at the midpoint of the titration curve's buffer region. [12][13][14] Methodology:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements. [13]2. Sample Preparation: Accurately weigh and dissolve the compound (pyrrolidine or azabicyclo[3.1.0]hexane derivative) in water to a concentration of approximately 1 mM. [12]If solubility is limited, a co-solvent like methanol can be used, but the resulting value will be an apparent pKa (psKa). [15]3. Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample solution to achieve a final ionic strength of 0.15 M. This maintains a constant ionic environment throughout the titration. [13]4. Initial Acidification: For these basic compounds, add a standardized solution of 0.1 M hydrochloric acid (HCl) to lower the initial pH to ~2, ensuring the amine is fully protonated. [15]5. Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution. [13]6. Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined by finding the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the final inflection point has been added. [12]
Protocol 2: Conformational Analysis via NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique to probe the solution-state conformation of molecules. [16][17][18]For these scaffolds, proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are particularly insightful.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical shifts and coupling constants. For pyrrolidine, the complexity of the spectrum and the averaged nature of the coupling constants will reflect its conformational flexibility. [19]For azabicyclo[3.1.0]hexane, the locked conformation will result in a more defined and predictable set of couplings.
-
2D COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are coupled to each other, aiding in the assignment of all proton signals in the spin systems.
-
2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
For Pyrrolidine: The presence of multiple cross-peaks may indicate an equilibrium between different conformers. [20] * For Azabicyclo[3.1.0]hexane: The NOE patterns will be distinct and consistent with a single, rigid conformation, allowing for the unambiguous determination of the relative stereochemistry of substituents.
-
-
Data Analysis:
-
Measure the ³JHH values from the 1D ¹H spectrum. These can be related to the dihedral angles between protons via the Karplus equation, providing quantitative insight into the ring pucker.
-
Analyze the cross-peaks in the NOESY/ROESY spectrum to establish through-space proximities, confirming the spatial arrangement of atoms in the dominant conformation. [21]
-
Conclusion
The structural dichotomy between the flexible pyrrolidine and the rigid azabicyclo[3.1.0]hexane offers medicinal chemists a powerful choice in scaffold design. While pyrrolidine provides conformational adaptability, azabicyclo[3.1.0]hexane delivers pre-organization and spatial precision. Its inherent three-dimensionality and well-defined substituent vectors make it an exceptional tool for optimizing drug candidates, often leading to improvements in potency, selectivity, and metabolic stability. By understanding the fundamental structural, physicochemical, and pharmacological differences, and by employing robust experimental methods for their characterization, researchers can make informed decisions, accelerating the journey from a promising hit to a successful clinical candidate.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Belvisi, L., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available from: [Link]
-
Gorske, B. C., et al. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. PubMed. Available from: [Link]
-
López, J. C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. Available from: [Link]
-
National Center for Biotechnology Information. 3-Azabicyclo(3.1.0)hexane. PubChem Compound Summary for CID 13150523. Available from: [Link].
-
National Center for Biotechnology Information. 2-Azabicyclo[3.1.0]hexane. PubChem Compound Summary for CID 17783223. Available from: [Link].
-
López, J. C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. ACS Publications. Available from: [Link]
-
Scheres, S. H. W., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available from: [Link]
-
Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
Anonymous. The results of the conformational analysis. ResearchGate. Available from: [Link]
-
van der Kuy, A., et al. (2018). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Lelli, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available from: [Link]
-
Balandina, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available from: [Link]
-
LaPlante, S. R., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent. Available from: [Link]
-
Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available from: [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]
-
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. manmiljournal.ru. Available from: [Link]
-
Wang, X., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. Available from: [Link]
-
Massachusetts Institute of Technology. (n.d.). Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. DSpace@MIT. Available from: [Link]
-
Balandina, A. A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC. Available from: [Link]
-
National Institute of Standards and Technology. 1-Azabicyclo[3.1.0]hexane. NIST WebBook. Available from: [Link]
-
Yildiz, E., et al. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. Available from: [Link]
-
Zheng, Y., et al. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. Available from: [Link]
-
Rauk, A., et al. (1994). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society. Available from: [Link]
-
Luffer-Atlas, D., et al. (2014). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC. Available from: [Link]
-
Scott, J. S., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Balandina, A. A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. Available from: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
-
Balandina, A. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available from: [Link]
-
Balandina, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (1R,5S)-3-azabicyclo[3.1.0]hexane. PubChem Compound Summary for CID 13150524. Available from: [Link].
-
Balandina, A. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Semantic Scholar. Available from: [Link]
-
Kuentz, M. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. irf@fhnw. Available from: [Link]
- Chen, Y., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
-
PubChemLite. 3-azabicyclo[3.1.0]hexane hydrochloride (C5H9N). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. irf.fhnw.ch [irf.fhnw.ch]
- 9. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurjchem.com [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. auremn.org.br [auremn.org.br]
- 20. researchgate.net [researchgate.net]
- 21. mr.copernicus.org [mr.copernicus.org]
A Senior Scientist's Guide to Validating the Stereochemistry of 3-Azabicyclo[3.1.0]hexane-6-carboxamide
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of a drug's efficacy, safety, and overall pharmacological profile. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry of chiral compounds be established early in the development pipeline.[1][2][3] This is because enantiomers, while chemically identical in an achiral environment, can exhibit vastly different behaviors in the chiral environment of the human body.[4][5]
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained building block increasingly utilized in medicinal chemistry to impart favorable properties such as metabolic stability and novel intellectual property.[6][7][8] When functionalized, as in 3-azabicyclo[3.1.0]hexane-6-carboxamide, multiple stereocenters are created, leading to a complex stereochemical puzzle. The orientation of the C6-carboxamide group relative to the bicyclic ring system (exo or endo) is a crucial aspect of its relative stereochemistry, while the overall chirality of the molecule defines its absolute configuration.
This guide provides an in-depth comparison of the primary analytical techniques for unequivocally validating the stereochemistry of this important molecular scaffold. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Orthogonal Approach: A Triad of Validation
No single technique can provide a complete picture of a molecule's stereochemical identity. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate findings. For this compound, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Single Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC) forms the gold standard for comprehensive characterization.
Caption: Differentiating exo and endo isomers using key NOE correlations.
Considerations for NOESY/ROESY:
For small to medium-sized molecules (MW < 1200), the choice between NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) is critical. [9]The NOE effect can be close to zero for molecules of intermediate size (around 800-1000 amu), leading to a complete absence of signals in a NOESY spectrum. [10]ROESY experiments are not subject to this null effect and always produce positive correlations, making them a more reliable choice when the NOE is weak or ambiguous. [9][10]
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Celite if necessary.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra, followed by a 2D COSY to assign proton-proton coupling networks.
-
Set up a phase-sensitive 2D ROESY experiment.
-
Key Parameter - Mixing Time (tₘ): This is the duration during which polarization transfer occurs. Start with a mixing time of ~300-500 ms. This may need to be optimized based on the molecule's tumbling rate.
-
Spin-Lock: Use an appropriate spin-lock pulse sequence to minimize artifacts (e.g., TOCSY transfers).
-
-
Processing & Interpretation: Process the 2D data with appropriate window functions. Analyze the spectrum for cross-peaks that correlate spatially proximal protons, as outlined above. ROE cross-peaks will have the opposite phase to the diagonal peaks. [9]
Single Crystal X-ray Crystallography: The Unambiguous Answer
While NMR provides powerful evidence for relative stereochemistry, Single Crystal X-ray Crystallography is the definitive method for determining both the relative and absolute configuration of a molecule. [11][12]By diffracting X-rays off a well-ordered crystal lattice, one can generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom. [13][14] The primary challenge is often not the analysis but obtaining a high-quality single crystal suitable for diffraction. For drug development, this technique is invaluable as it provides irrefutable proof of structure for regulatory submissions. [15]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often trial-and-error step.
-
Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane).
-
Methods: Employ techniques like slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling of a saturated solution.
-
Co-crystallization: If the molecule itself is difficult to crystallize, co-crystallization with a chaperone molecule can be an effective strategy. [11]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a diffractometer.
-
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement:
-
The diffraction pattern is mathematically processed to determine the unit cell dimensions and solve the phase problem, generating an initial electron density map.
-
An atomic model is built into the map and refined to best fit the experimental data.
-
Absolute Configuration: For chiral molecules, the Flack parameter is calculated. A value close to 0 indicates the correct absolute configuration has been assigned.
-
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) or purity of a sample. [16]The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. [5]This is essential for monitoring the success of an asymmetric synthesis and for ensuring the stereochemical integrity of the final drug substance. [2][3]
Causality in Method Development:
Developing a chiral separation method can be complex, as the interactions are highly specific. [16]The choice of CSP and mobile phase is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® and CHIRALCEL®) are often the first choice due to their broad applicability. [17] For a molecule like this compound, which contains a basic nitrogen and a hydrogen-bond-donating/accepting amide group, several interactions are possible:
-
Hydrogen Bonding: With the amide or carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Between polar groups on the analyte and CSP.
-
Inclusion: The analyte may fit into chiral cavities or grooves on the CSP surface. [18]
Experimental Protocol: Chiral HPLC Method Screening
-
Column Selection: Screen a set of complementary polysaccharide-based columns, such as those based on amylose and cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Screening (Normal Phase):
-
Primary Solvents: Start with a base solvent of n-hexane or heptane.
-
Polar Modifiers: Screen modifiers like isopropanol (IPA) and ethanol. A typical starting point is 90:10 (v/v) hexane:alcohol. [18] * Additives: Since the analyte is basic, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase. This improves peak shape by masking residual acidic silanols on the silica support.
-
-
Method Optimization:
-
Once separation is achieved, optimize the resolution and run time by adjusting the percentage of the alcohol modifier.
-
Temperature: Lowering the column temperature can sometimes improve selectivity. [19] * Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column). [19]4. Peak Identification: Inject a certified reference standard of the desired enantiomer (if available) or a racemic standard to confirm the elution order.
-
Comparative Analysis of Techniques
| Feature | NMR (NOESY/ROESY) | X-ray Crystallography | Chiral HPLC |
| Information Provided | Relative stereochemistry in solution | Absolute & relative stereochemistry in solid state | Enantiomeric separation & purity (ee%) |
| Sample Requirement | 5-10 mg, soluble | <1 mg, high-quality single crystal | <1 mg, soluble |
| Throughput | Medium (hours per sample) | Low (days to weeks, including crystallization) | High (minutes per sample after method development) |
| Key Advantage | Provides solution-state conformation | Unambiguous 3D structure ("gold standard") [13] | Quantitative, high-precision for purity |
| Primary Limitation | Does not determine absolute configuration | Crystal growth can be a major bottleneck | Provides no structural information beyond retention time |
| Regulatory Standing | Essential for structural elucidation | Definitive proof of structure for submissions [15] | Required for quality control and stability testing [3] |
Conclusion: A Self-Validating Strategy
The stereochemical validation of this compound demands a multi-faceted, logical approach. The journey begins with Chiral HPLC to confirm the synthesis has produced an enantiomerically enriched compound and to establish a quality control method. Subsequently, 2D NMR (NOESY/ROESY) is employed on the purified material to elucidate the relative stereochemistry (exo vs. endo) by mapping its through-space proton network in a physiologically relevant solution state. [20] Finally, the pursuit of a single crystal for X-ray crystallography serves as the ultimate validation. A successful crystal structure not only provides irrefutable proof of the absolute and relative stereochemistry but also validates the conformational analysis derived from NMR, creating a cohesive and self-validating data package that meets the highest standards of scientific integrity and regulatory scrutiny.
References
-
Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer Protocols URL: [Link]
-
Title: Regulatory Considerations in Drug Development of Stereoisomers Source: Request PDF URL: [Link]
-
Title: NOESY and ROESY Source: UCSD SSPPS NMR Facility URL: [Link]
-
Title: Part 9: Stereochemistry in Drug Discovery and Development Source: Chiralpedia URL: [Link]
-
Title: Absolute configuration determination of small molecules with X-ray and electron diffraction Source: American Crystallographic Association URL: [Link]
-
Title: Development of New Stereoisomeric Drugs May 1992 Source: FDA URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]
-
Title: NOESY and ROESY Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Stereochemistry in Drug Action Source: Ochsner Journal URL: [Link]
-
Title: Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards Source: Chiralpedia URL: [Link]
-
Title: Stereochemistry Information from NOESY/ROESY data … Part 1 Source: ACD/Labs URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes Source: PubMed URL: [Link]
-
Title: Method development with CHIRALPAK® IA Source: Chiral Technologies URL: [Link]
-
Title: 5.4: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones Source: RSC Publishing URL: [Link]
-
Title: NOESY and EXSY Source: University of Ottawa URL: [Link]
-
Title: Getting Started with Chiral Method Development Source: Regis Technologies URL: [Link]
-
Title: Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone URL: [Link]
-
Title: Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. Absolute configuration determination of small molecules with X-ray and electron diffraction – Pharma Crystallization Summit [crystallizationsummit.com]
- 16. hplc.today [hplc.today]
- 17. hplc.eu [hplc.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Technical Guide: Safe Handling & PPE for 3-Azabicyclo[3.1.0]hexane-6-carboxamide
Part 1: Executive Safety Summary
3-Azabicyclo[3.1.0]hexane-6-carboxamide is a bicyclic amine derivative typically utilized as a structural motif in medicinal chemistry (e.g., for glutamate receptor modulators or antiviral scaffolds).[1] While specific toxicological data for this exact amide may be limited in public commodity registries, its structural precursors (3-azabicyclo[3.1.0]hexane) are known corrosives and irritants .[1]
Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1] Strict control of dust (if solid) and aerosols (if in solution) is non-negotiable.[1]
Critical Hazard Profile (Inferred from Structural Class)
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][4][5][6] |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1][4][6][7] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed (Precautionary).[1][6] |
Part 2: Personal Protective Equipment (PPE) Matrix
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Nitrile Rubber (0.11 mm / 4 mil) | Provides >30 min breakthrough time for solid handling.[1] Nitrile offers superior resistance to organic amines compared to latex.[1] |
| Hand (Secondary) | Laminate Film (Silver Shield) | MANDATORY if handling concentrated solutions (>1M) or during spill cleanup.[1] Prevents rapid permeation of organic solvents used as carriers.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[1][7] The bicyclic amine core can cause irreversible corneal opacity if hydrolyzed.[1] Goggles seal against dust and vapors.[1] |
| Respiratory | N95 (Minimum) / P100 (Preferred) | If handling powder outside a fume hood (not recommended), a P100 respirator is required to prevent inhalation of fine particulates.[1] |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids.[1] Use a chemically resistant apron (Tychem®) for scale-up reactions (>10g).[1] |
Part 3: Operational Workflow & Engineering Controls
Engineering Control Logic
Do not rely solely on PPE.[1] The primary barrier must be the Chemical Fume Hood .[1]
-
Face Velocity: Maintain 0.5 m/s (100 fpm).
-
Sash Height: Keep at working level (approx. 18 inches) to act as a physical shield.[1]
Handling Protocol (Step-by-Step)
Phase A: Weighing (Solid State)
-
Static Control: Use an antistatic gun or bar inside the balance enclosure.[1] Bicyclic amides can be electrostatic, leading to powder scattering.[1]
-
Containment: Weigh directly into a tared vial or flask. Do not use weighing boats that require transferring powder; this increases airborne risk.[1]
-
Decontamination: Wipe the balance area with a wet tissue (water/ethanol) immediately after use.[1]
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving, add solvent slowly to the solid.[1]
-
Venting: If using reactive reagents (e.g., coupling agents), ensure the vessel is vented to a scrubber or hood exhaust to prevent pressure buildup.[1]
-
Double-Gloving: Wear two pairs of nitrile gloves.[1] Remove the outer pair immediately if splashed.[1]
Decision Logic: PPE Selection
Caption: Decision logic for selecting appropriate PPE based on physical state and concentration.
Part 4: Emergency Response & Disposal
Spill Response Protocol
Scenario: 500mg solid spill on benchtop.
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don goggles, double nitrile gloves, and N95 respirator.[1]
-
Contain: Cover spill with wet paper towels (prevents dust).[1]
-
Clean: Scoop up wet material into a wide-mouth jar.
-
Wash: Clean surface with 10% soap solution, then water.[1]
Waste Disposal
-
Classification: Hazardous Organic Waste (Nitrogen-containing).[1]
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong acids.[1]
-
Labeling: "Contains 3-Azabicyclo[3.1.0]hexane derivative - Irritant."[1]
Emergency Workflow
Caption: Immediate response workflow for laboratory spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1211510-15-4 (Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-azabicyclo[3.1.0]hexane derivatives. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
